Quercetin 3-gentiobioside
Description
Quercetin 3-gentiobioside has been reported in Phyllanthus virgatus, Fagonia glutinosa, and other organisms with data available.
an antioxidant with hypoglycemic and anticholesteremic activities; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQPMVGJOQVTL-DEFKTLOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310649 | |
| Record name | Quercetin 3-O-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7431-83-6, 117-39-5 | |
| Record name | Quercetin 3-O-gentiobioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3-O-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quercetin 3-O-diglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Quercetin 3-O-gentiobioside: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-gentiobioside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-diabetic effects. This technical guide provides an in-depth overview of the natural sources of Quercetin 3-O-gentiobioside, detailed methodologies for its extraction and quantification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of Quercetin 3-O-gentiobioside
Quercetin 3-O-gentiobioside has been identified in a variety of plant species. The concentration of this compound can vary significantly depending on the plant part, maturation stage, and geographical origin. Key natural sources are detailed below.
Okra (Abelmoschus esculentus)
Okra is a prominent source of Quercetin 3-O-gentiobioside, where it is considered one of the most abundant phenolic compounds.[1][2] Studies have shown its presence in both the pods and seeds of the plant.[3][4] The concentration of Quercetin 3-O-gentiobioside in okra can fluctuate with the fruit's maturity.[2]
Soybean (Glycine max)
The young leaves of various soybean cultivars have been found to contain Quercetin 3-O-gentiobioside.[1][5] Its presence has also been noted in the flower petals of certain soybean near-isogenic lines.
Annonaceae Family
Several species within the Annonaceae family, commonly known as the custard apple family, are sources of this flavonoid. Notably, the leaves of Annona coriacea have been reported to contain Quercetin 3-O-gentiobioside.[6][7]
Other Notable Sources
Quercetin 3-O-gentiobioside has also been isolated from:
-
Primula veris L. (Cowslip): Found in the flowers and leaves.[8]
-
Sabia parviflora Wall. [9]
-
Guava (Psidium guajava) [10]
-
Catharanthus roseus (Madagascar Periwinkle)[11]
Quantitative Analysis of Quercetin 3-O-gentiobioside
The quantification of Quercetin 3-O-gentiobioside in plant materials is crucial for standardization and quality control in research and development. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique.
Table 1: Quantitative Data for Quercetin 3-O-gentiobioside in Various Natural Sources
| Natural Source | Plant Part | Concentration | Analytical Method | Reference |
| Red Okra (Abelmoschus esculentus) | Pod Extract | 2.07 ± 0.15 mg/g | HPLC-DAD | [12] |
| Okra (Abelmoschus esculentus 'Wufu') | Fruit (4 DPA) | 157.64 ± 0.34 µg/g DW | HPLC-DAD | [2] |
| Okra (Abelmoschus esculentus 'Wufu') | Fruit (6 DPA) | 284.92 ± 0.44 µg/g DW | HPLC-DAD | [2] |
| Okra (Abelmoschus esculentus 'Wufu') | Fruit (9 DPA) | 216.63 ± 0.30 µg/g DW | HPLC-DAD | [2] |
| Soybean (Glycine max) | Young Leaves | Detected | UPLC-DAD-QToF/MS | [1][5] |
| Soybean (Glycine max) | Flower Petals | Detected | HPLC |
DPA: Days Post-Anthesis; DW: Dry Weight
Experimental Protocols
Extraction of Quercetin 3-O-gentiobioside from Red Okra
This protocol is based on the methodology described for the extraction of flavonoids from red okra pods.[12]
3.1.1. Materials and Equipment
-
Dried red okra pod powder
-
Distilled water
-
Rotary evaporator
-
Vacuum dryer
-
Filtration apparatus
3.1.2. Procedure
-
Wash and cut fresh red okra pods into 1 cm segments.
-
Dry the segments using hot air at 55°C for 30 hours.
-
Extract the dried plant material with distilled water at 100°C for 6 hours.
-
Filter the resulting extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Vacuum-dry the concentrated extract to obtain a powder.
Quantification by High-Performance Liquid Chromatography (HPLC)
The following protocol is a generalized procedure based on established methods for the analysis of Quercetin 3-O-gentiobioside.[2][12]
3.2.1. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD).
-
Column: Eclipse XDB-C18 (4.6 × 150 mm, 5 μm particle size) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase:
-
Solvent A: 0.5% acetic acid in distilled water (v/v).
-
Solvent B: 100% acetonitrile.
-
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 10 μl.
-
Detection Wavelength: 354 nm.
3.2.2. Gradient Elution Program
| Time (minutes) | Solvent A (%) | Solvent B (%) |
| 0 - 5 | 95 | 5 |
| 5 - 50 | 80 | 20 |
| 50 - 51 | 95 | 5 |
| 51 - 55 | 95 | 5 |
3.2.3. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of Quercetin 3-O-gentiobioside standard in methanol. Create a series of dilutions to construct a calibration curve (e.g., 5-100 ppm).
-
Sample Solution: Dissolve a known amount of the plant extract in methanol. Filter the solution through a 0.45 μm syringe filter before injection.
3.2.4. Data Analysis
-
Identify the peak for Quercetin 3-O-gentiobioside by comparing the retention time and UV spectrum with the authentic standard.
-
Quantify the amount of Quercetin 3-O-gentiobioside in the sample by using the calibration curve generated from the standard solutions.
Signaling Pathways and Biological Activities
While research specifically detailing the signaling pathways modulated by Quercetin 3-O-gentiobioside is emerging, studies on its natural sources and related flavonoids provide strong indications of its biological targets. The anti-inflammatory and metabolic regulatory effects appear to be mediated through key cellular signaling cascades.
Anti-inflammatory Signaling
Extracts from Sabia parviflora, containing Quercetin 3-O-gentiobioside, have been shown to exert anti-rheumatoid arthritic effects, suggesting a role in modulating inflammatory pathways.[9] The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a likely mechanism of action.
Caption: Proposed inhibition of the NF-κB signaling pathway by Quercetin 3-O-gentiobioside.
Metabolic Regulation Pathways
Studies on okra and its flavonoid components, including Quercetin 3-O-gentiobioside, indicate a role in regulating glucose and lipid metabolism.[13] The PI3K/Akt and MAPK signaling pathways are central to these processes. Polysaccharides and flavonoids from okra have been shown to activate the PI3K/Akt pathway and modulate the ERK/JNK/MAPK pathways, contributing to improved glucose homeostasis.[13]
Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by Quercetin 3-O-gentiobioside.
Conclusion
Quercetin 3-O-gentiobioside is a widely distributed flavonoid glycoside with promising biological activities. This guide has provided a consolidated resource on its primary natural sources, robust analytical methods for its quantification, and insights into its potential mechanisms of action through the modulation of key signaling pathways. Further research is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound, paving the way for its application in the development of novel pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antirheumatoid Arthritic Effects of Sabia parviflora Wall. Leaf Extracts via the NF-κB Pathway and Transient Receptor Potential Protein Family [frontiersin.org]
- 10. Antitumor effect of guava leaves on lung cancer: A network pharmacology study - Arabian Journal of Chemistry [arabjchem.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Quercetin|CAS 117-39-5|For Research [benchchem.com]
- 13. ecronicon.net [ecronicon.net]
Quercetin 3-O-gentiobioside Biosynthesis in Plants: A Technical Guide
Introduction
Quercetin 3-O-gentiobioside is a flavonoid glycoside, a class of plant-derived secondary metabolites recognized for their potential health benefits.[1] This compound is found in various plant species and contributes to their defense mechanisms.[1] Its biological activity, particularly its antioxidant properties, stems from its ability to scavenge free radicals, thereby reducing oxidative stress.[1] This has spurred interest in its potential therapeutic applications in anti-inflammatory and cardiovascular research.[1] Understanding the intricate biosynthetic pathway of Quercetin 3-O-gentiobioside is paramount for researchers and drug development professionals aiming to harness its potential through metabolic engineering or targeted extraction.
This technical guide provides an in-depth overview of the core biosynthetic pathway leading to Quercetin 3-O-gentiobioside, details the key enzymes involved, presents quantitative data, and outlines comprehensive experimental protocols for its study.
The Core Flavonoid Biosynthetic Pathway: From Phenylalanine to Quercetin
The journey to Quercetin 3-O-gentiobioside begins with the general phenylpropanoid pathway, a fundamental route in plant metabolism that converts the amino acid phenylalanine into a vast array of phenolic compounds, including flavonoids.[2][3] This foundational pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 backbone of flavonoids.[2]
The key enzymatic steps are:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting Phenylalanine to Cinnamic acid.[2]
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates Cinnamic acid to produce p-Coumaric acid.[2]
-
4-coumaroyl-CoA ligase (4CL): Activates p-Coumaric acid by adding a Coenzyme A molecule, forming p-Coumaroyl-CoA.[3]
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin chalcone, the precursor to all flavonoids.[3]
-
Chalcone isomerase (CHI): Converts Naringenin chalcone into the flavanone (2S)-Naringenin.[2][3]
-
Flavanone 3-hydroxylase (F3H): Hydroxylates (2S)-Naringenin to produce Dihydrokaempferol.[2]
-
Flavonoid 3'-hydroxylase (F3'H): Further hydroxylates Dihydrokaempferol to create Dihydroquercetin.[2]
-
Flavonol synthase (FLS): Finally, introduces a double bond into the C-ring of Dihydroquercetin to yield the flavonol, Quercetin.
The Glycosylation Cascade: Formation of Quercetin 3-O-gentiobioside
Once the quercetin aglycone is synthesized, it undergoes a two-step glycosylation process to form Quercetin 3-O-gentiobioside. These reactions are catalyzed by specific UDP-dependent glycosyltransferases (UGTs), which transfer sugar moieties from an activated sugar donor, typically UDP-glucose, to the flavonoid acceptor.[4][5]
Step 1: Monoglucosylation The first step involves the transfer of a single glucose molecule from UDP-glucose to the hydroxyl group at the C3 position of the quercetin molecule. This reaction is catalyzed by a Flavonol 3-O-glucosyltransferase (F3GT) . The product of this reaction is Quercetin 3-O-glucoside, also known as isoquercitrin.[6]
Step 2: Diglucosylation The second and final step is the formation of the characteristic gentiobioside linkage. A specific Flavonoid 3-O-glucoside-6"-O-glucosyltransferase attaches a second glucose molecule to the 6"-hydroxyl group of the glucose moiety already attached to quercetin. This results in the final product, Quercetin 3-O-gentiobioside, which features a β-1→6 glycosidic bond between the two glucose units.[1]
Key Enzymes and Quantitative Data
The biosynthesis of flavonoid glycosides is largely mediated by the UDP-glycosyltransferase (UGT) superfamily of enzymes.[4][7] These enzymes exhibit specificity for both the flavonoid acceptor and the sugar donor. While many UGTs responsible for the initial 3-O-glucosylation have been characterized from various plants, the specific UGTs catalyzing the subsequent 6"-O-glucosylation to form the gentiobioside are less commonly identified. Research in different plant species has shed light on candidate enzymes and the accumulation of related compounds.
Table 1: Characterized UGTs Involved in Flavonoid Glycosylation
| Enzyme/Gene ID | Plant Source | Substrate(s) | Product(s) | Notes |
|---|---|---|---|---|
| CsUGT75L12 | Camellia sinensis (Tea Plant) | Flavonoids (e.g., Naringenin) | Flavonoid 7-O-glucosides | Catalyzes the initial glucosylation at the 7-OH position.[8] |
| CsUGT79B28 | Camellia sinensis (Tea Plant) | Flavonoid 7-O-glucosides | Flavonoid 7-O-neohesperidosides (rhamnose(1→2)glucose) | Demonstrates sequential glycosylation on a sugar moiety.[8] |
| GmUGT73C20, GmUGT88E19 | Glycine max (Soybean) | Kaempferol, Quercetin, Isoflavones | Flavonol and Isoflavone glucosides | Showed activity toward both flavonol and isoflavone aglycones.[7][9] |
| AtBGLU6, AtBGLU10 | Arabidopsis thaliana | Not specified UGTs | Flavonol 3-O-gentiobioside 7-O-rhamnoside | Genes identified in ecotypes capable of producing flavonol gentiobiosides, though they are not canonical UGTs.[2] |
| VvGT1 | Vitis vinifera (Grape) | Quercetin, Kaempferol | Quercetin 3-O-glucoside, Kaempferol 3-O-glucoside | A well-characterized flavonoid 3-O-glucosyltransferase.[10] |
Table 2: Quercetin and its Glycoside Content in Various Plant Tissues
| Plant Species | Tissue | Compound | Concentration | Method |
|---|---|---|---|---|
| Sedum sarmentosum | Whole Plant (dried) | Quercetin (from hydrolysis) | ~0.12% (October harvest) | HPLC[11][12] |
| Sedum lineare | Whole Plant (dried) | Quercetin (from hydrolysis) | ~0.16% (October harvest) | HPLC[11][12] |
| Sedum erythrostictum | Whole Plant (dried) | Quercetin (from hydrolysis) | ~0.08% (October harvest) | HPLC[11][12] |
| Vitis vinifera cv. Aglianico | Leaves | Quercetin 3-O-glucuronide | Accumulation increases from July to early October | LC-MS[13] |
| Pistacia eurycarpa | Not specified | Quercetin (in alcoholic extract) | 84.037 mg/g | Not specified[14] |
Experimental Protocols
Studying the biosynthesis of Quercetin 3-O-gentiobioside requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Heterologous Expression and Purification of UGTs
This protocol describes the expression of a candidate UGT gene in E. coli and subsequent purification of the recombinant protein for enzymatic assays.
Workflow Diagram:
Methodology:
-
Vector Construction: The full-length coding sequence of the target UGT is amplified by PCR and cloned into a suitable E. coli expression vector, such as pET or pCold, often containing an N-terminal His-tag or MBP-tag for purification.[5][15]
-
Transformation: Chemically competent E. coli cells (e.g., BL21(DE3)) are transformed with the expression plasmid construct via heat shock.[15]
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.4-0.6. Protein expression is then induced by adding IPTG (isopropyl-β-D-thiogalactopyranoside) and incubating at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice. The lysate is centrifuged to remove cell debris. The supernatant containing the soluble recombinant protein is loaded onto a Ni-NTA affinity column. After washing, the His-tagged protein is eluted with an imidazole gradient.
-
Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE analysis.
In Vitro UGT Enzyme Activity Assay
This protocol is used to determine the function and substrate specificity of the purified recombinant UGT enzyme.
Workflow Diagram:
Methodology:
-
Reaction Setup: A typical reaction mixture (50-100 µL final volume) contains Tris-HCl buffer (pH 7.5), MgCl2, the purified UGT enzyme, and the flavonoid acceptor substrate (e.g., quercetin or quercetin 3-O-glucoside).[6][16]
-
Pre-incubation: The mixture is pre-incubated at the optimal temperature (typically 30°C or 37°C) for 5 minutes.[6][17]
-
Reaction Initiation: The reaction is started by adding the sugar donor, UDP-glucose.[6]
-
Incubation: The reaction proceeds for a defined period (e.g., 30 minutes), during which the enzyme is expected to be active.
-
Termination: The reaction is stopped by adding an equal or double volume of cold methanol or acetonitrile, which denatures the enzyme.[6]
-
Analysis: The mixture is centrifuged to pellet the precipitated protein. The supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate, identify, and quantify the glycosylated product by comparing its retention time and mass spectrum to an authentic standard.[6]
Extraction and Quantification from Plant Tissue
This protocol details the extraction of flavonoids from plant material and their subsequent quantification.
Workflow Diagram:
Methodology:
-
Sample Preparation: A known weight of fresh or freeze-dried plant tissue (e.g., 100 mg) is frozen in liquid nitrogen and ground into a fine powder using a mortar and pestle.[6]
-
Extraction: The powdered tissue is transferred to a microcentrifuge tube, and an extraction solvent (e.g., 1 mL of 80% methanol) is added.[6]
-
Sonication: The mixture is vortexed thoroughly and sonicated in a water bath for approximately 30 minutes to facilitate cell lysis and extraction.[6]
-
Centrifugation: The sample is centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet solid debris.[6]
-
Collection and Filtration: The supernatant is carefully collected. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined. The final extract is filtered through a 0.22 µm syringe filter into an HPLC vial.[6]
-
HPLC Analysis: The sample is analyzed using a reverse-phase HPLC system (e.g., C18 column) coupled with a UV or MS detector.[11][18] A gradient elution with solvents like acetonitrile and water (often with formic acid) is typically used to separate the compounds. Quantification is achieved by comparing the peak area of the target compound to a calibration curve generated with an authentic standard of Quercetin 3-O-gentiobioside.[18]
Conclusion
The biosynthesis of Quercetin 3-O-gentiobioside is a specialized extension of the core flavonoid pathway, requiring two sequential glycosylation steps catalyzed by distinct UGT enzymes. While the initial 3-O-glucosylation of quercetin is a common modification in plants, the subsequent addition of a second glucose in a gentiobioside linkage is a more specific reaction, highlighting the vast catalytic diversity within the UGT superfamily. Elucidating the specific genes and enzymes responsible for this final step across different plant species remains a key area of research. The protocols and data presented in this guide offer a framework for scientists to investigate this pathway, characterize novel enzymes, and potentially engineer plants or microbial systems for enhanced production of this bioactive compound.
References
- 1. Quercetin 3-O-gentiobioside | 7431-83-6 | OQ106506 [biosynth.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. phcogj.com [phcogj.com]
- 12. phcogj.com [phcogj.com]
- 13. researchgate.net [researchgate.net]
- 14. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disposition of Flavonoids via Enteric Recycling: Determination of the UDP-Glucuronosyltransferase (UGT) Isoforms Responsible for the Metabolism of Flavonoids in Intact Caco-2 TC7 Cells Using siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. phytopharmajournal.com [phytopharmajournal.com]
Preliminary Biological Activities of Quercetin 3-O-gentiobioside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-gentiobioside, a flavonoid glycoside found in various plant species, has garnered interest for its potential therapeutic properties. This document provides a comprehensive overview of the preliminary biological activities of Quercetin 3-O-gentiobioside, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts. While much of the existing research focuses on its aglycone, quercetin, this guide endeavors to present the most specific information available for Quercetin 3-O-gentiobioside and provides data on closely related compounds where direct data is limited.
Introduction
Quercetin 3-O-gentiobioside is a naturally occurring flavonoid belonging to the flavonol subclass. It is structurally characterized by a quercetin aglycone linked to a gentiobiose (a disaccharide composed of two glucose units) at the 3-hydroxyl position. Found in plants such as okra, it is believed to contribute to their medicinal properties.[1] The biological activities of many flavonoid glycosides are influenced by their structure, including the nature and position of the sugar moiety, which can affect bioavailability and interaction with cellular targets. This guide explores the current understanding of the bioactivities of Quercetin 3-O-gentiobioside.
Antioxidant Activity
The antioxidant properties of flavonoids are crucial to their therapeutic potential, enabling them to neutralize harmful free radicals and mitigate oxidative stress, a key factor in numerous chronic diseases.
Quantitative Data
While specific IC50 values for the DPPH radical scavenging activity of Quercetin 3-O-gentiobioside are not widely reported, studies on the parent compound, quercetin, and its other glycosides provide valuable insights.
| Compound | Assay | IC50 Value | Source |
| Quercetin | DPPH | 15.899 µg/mL | [2] |
| Quercetin | DPPH | 19.17 µg/mL | [3][4] |
| Quercetin | DPPH | 19.3 µM | [5] |
| Quercetin-3-O-glucoside | DPPH | 24.19 ± 0.07 μM | [6] |
Note: The antioxidant activity of flavonoid glycosides can be influenced by the type and position of the sugar molecule.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compound (Quercetin 3-O-gentiobioside) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or other appropriate solvent (for blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well.
-
For the blank, add the solvent without the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Flavonoids, including quercetin and its derivatives, have demonstrated potent anti-inflammatory effects.
Quantitative Data
Specific data on the anti-inflammatory activity of Quercetin 3-O-gentiobioside is limited. However, studies on quercetin and its other glycosides show significant inhibition of inflammatory mediators.
| Compound | Cell Line | Inflammatory Mediator | IC50 Value | Source |
| Quercetin | RAW 264.7 | Nitric Oxide (NO) | - | [7][8] |
| Quercetin-3-methoxy-4′-glucosyl-7-glucoside | Enzyme Assay | COX-1 | 2.76 µg/mL | [6] |
| Quercetin-3-methoxy-4′-glucosyl-7-glucoside | Enzyme Assay | COX-2 | 1.99 µg/mL | [6] |
Note: The inhibitory concentration can vary depending on the specific experimental conditions and the stimulus used to induce inflammation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol describes how to measure the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (Quercetin 3-O-gentiobioside) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a control group with no LPS stimulation and a group with LPS stimulation but no test compound.
-
Incubate the plate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To measure NO production, mix an equal volume of the supernatant with Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow of the nitric oxide inhibition assay.
Anticancer Activity
Flavonoids have been extensively studied for their potential to inhibit cancer cell growth and induce apoptosis.
Quantitative Data
While specific IC50 values for Quercetin 3-O-gentiobioside are limited, studies on quercetin and its other glycosides demonstrate cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 Value (48h) | Source |
| Quercetin | A172 (Glioblastoma) | 58.5 µmol/L | [9] |
| Quercetin | LBC3 (Glioblastoma) | 41.37 µmol/L | [9] |
| Quercetin | MCF-7 (Breast Cancer) | 37 µM | [10] |
| Quercetin | T47D (Breast Cancer) | 50 µM | [11] |
| Quercetin-3-O-glucoside | Caco-2 (Colon Carcinoma) | 79 µg/mL | [12] |
| Quercetin-3-O-glucoside | HepG2 (Liver Carcinoma) | 150 µg/mL | [12] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (Quercetin 3-O-gentiobioside) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Quercetin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Quercetin has been shown to modulate MAPK signaling, often leading to the inhibition of cancer cell growth. [1][13][14]
Caption: Modulation of the MAPK signaling pathway by quercetin.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often dysregulated in cancer. Quercetin has been demonstrated to inhibit this pathway, leading to the induction of apoptosis in cancer cells. [15][16][17][18]
Caption: Inhibition of the PI3K/Akt signaling pathway by quercetin.
Isolation and Purification
The isolation of Quercetin 3-O-gentiobioside from plant sources is a critical step for its detailed characterization and biological evaluation.
General Protocol for Flavonoid Glycoside Isolation
This protocol provides a general workflow for the extraction and isolation of flavonoid glycosides from plant material.
1. Extraction:
-
Sample Preparation: Air-dry and grind the plant material into a fine powder.
-
Maceration: Extract the powdered plant material with a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 24-72 hours). Repeat the extraction process multiple times to ensure maximum yield. [11][19]* Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.
2. Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
3. Chromatographic Purification:
-
Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the different components.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water or methanol-water).
4. Characterization:
-
Identify the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) and compare the data with published values. [20][21][22][23][24] Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of flavonoid glycosides.
Conclusion and Future Directions
Quercetin 3-O-gentiobioside exhibits promising preliminary biological activities, primarily inferred from studies on its aglycone, quercetin, and other related glycosides. Its potential as an antioxidant, anti-inflammatory, and anticancer agent warrants further investigation. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the specific IC50 values of pure Quercetin 3-O-gentiobioside in a range of antioxidant, anti-inflammatory, and anticancer assays.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by Quercetin 3-O-gentiobioside.
-
Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of Quercetin 3-O-gentiobioside to understand its in vivo efficacy.
-
In Vivo Studies: Evaluating the therapeutic potential of Quercetin 3-O-gentiobioside in animal models of relevant diseases.
A deeper understanding of the specific biological properties of Quercetin 3-O-gentiobioside will be crucial for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nehu.ac.in [nehu.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Confirmation of Quercetin-3-O-Glycosides from Rubber Cassava Leaves [scirp.org]
- 12. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 19. Isolation of Quercetin from Rubus fruticosus, Their Concentration through NF/RO Membranes, and Recovery through Carbon Nanocomposite. A Pilot Plant Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ptfarm.pl [ptfarm.pl]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. NMR Spectrum of Quercetin | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. scielo.br [scielo.br]
A Technical Guide to the Antioxidant Potential of Quercetin 3-O-gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-gentiobioside is a flavonoid glycoside, a naturally occurring polyphenolic compound found in various plant species.[1] It consists of the flavonoid aglycone, quercetin, linked to a gentiobiose sugar moiety at the 3-position.[2] Flavonoids are renowned for their potent antioxidant properties, which are largely attributed to their chemical structure.[3] The primary mode of action for Quercetin 3-O-gentiobioside's antioxidant activity involves its capacity to scavenge free radicals and reduce oxidative stress, which is implicated in the pathophysiology of numerous chronic and degenerative diseases.[1][4][5] This document provides an in-depth technical overview of the antioxidant potential of Quercetin 3-O-gentiobioside, including its mechanisms of action, quantitative data from relevant assays, detailed experimental protocols, and its influence on cellular signaling pathways.
Mechanisms of Antioxidant Action
The antioxidant activity of flavonoids like quercetin and its glycosides is multifaceted, involving both direct and indirect mechanisms.
-
Direct Radical Scavenging: The core mechanism is the ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize highly reactive free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][6] This action converts the free radicals into more stable, non-toxic molecules, terminating the damaging chain reactions of lipid peroxidation.[3][7] The structural features critical for this activity include the o-dihydroxy (catechol) group in the B-ring and the 3-hydroxyl group in the C-ring.[6][8]
-
Metal Ion Chelation: Flavonoids can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of free radicals via the Fenton reaction. By binding these metals, they prevent the initiation of oxidative chain reactions.
-
Influence of Glycosylation: The attachment of a sugar moiety (glycosylation), such as the gentiobioside group at the 3-position, can influence the antioxidant capacity. While glycosylation enhances water solubility, it may slightly reduce the direct radical scavenging activity compared to the aglycone (quercetin) because it occupies the 3-hydroxyl position, a key site for antioxidant action.[9][10] However, the potent catechol structure on the B-ring remains free and contributes significantly to the molecule's overall antioxidant potential.
Quantitative Data on Antioxidant Activity
While specific quantitative data for Quercetin 3-O-gentiobioside is not extensively documented in publicly available literature, data from its parent compound, Quercetin, and related glycosides provide a strong comparative baseline for its expected potency. The following tables summarize key antioxidant metrics from various in vitro assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 Value | Comments | Reference |
| Quercetin | 19.17 µg/mL | High radical scavenging activity noted. | [11] |
| Quercetin | 0.74 (units not specified, likely µg/mL) | Compared against Ascorbic Acid (IC50 = 9.53). | [11] |
| Quercetin | Achieved 100% scavenging at 160 µg/mL | Demonstrates direct antioxidant properties. | |
| Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) | ~90% scavenging at 30 µM | Showed slightly greater activity than Quercetin. | [6] |
| Isoquercitrin (Quercetin 3-O-glucoside) | Weak antioxidant activity | Exhibited lower activity compared to Quercetin. | [6] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | Relative Activity | Comments | Reference |
| Quercetin | 3.02 times more active than Trolox | Demonstrated very high reducing power. | [8] |
| Quercetin | Absorbance increases with concentration | Indicates strong reducing capability. | [11] |
Table 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | Activity Metric | Comments | Reference |
| Quercetin | Concentration-dependent decrease in absorbance | Effective scavenging of the ABTS radical cation. | [12] |
| Rutin (Quercetin 3-O-rutinoside) | Showed significant radical scavenging | A common glycoside of quercetin with proven activity. | [13] |
Detailed Experimental Protocols
The following are standardized protocols for common in vitro chemical antioxidant assays used to evaluate compounds like Quercetin 3-O-gentiobioside.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored hydrazine is monitored spectrophotometrically.[14][15]
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Test Compound Solutions: Prepare a serial dilution of Quercetin 3-O-gentiobioside (e.g., 10-200 µg/mL) in a suitable solvent like methanol or DMSO.
-
Positive Control: Prepare a serial dilution of a standard antioxidant such as Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvette, add 100 µL of the test compound solution at various concentrations.[16]
-
Add 100 µL of the methanolic DPPH solution to each well.[16]
-
Shake vigorously and incubate the mixture in the dark at room temperature for 30 minutes.[11][14][16]
-
Measure the absorbance at 517 nm using a spectrophotometer.[14][17]
-
Use the solvent as a negative control.
-
-
Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[16] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the log concentration of the sample.[16]
ABTS Radical Cation Scavenging Assay
This assay evaluates the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Assay Procedure:
-
Calculation: The scavenging percentage is calculated using the same formula as the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a blue-colored Fe²⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[14][19]
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution: 20 mM FeCl₃ in water.
-
FRAP Reagent: Prepare freshly by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]
-
-
Assay Procedure:
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.[18]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a test compound like Quercetin 3-O-gentiobioside.
Caption: Workflow for the in vitro assessment of antioxidant potential.
Cellular Antioxidant Mechanisms and Signaling Pathways
Beyond direct chemical interactions, quercetin and its metabolites can exert profound antioxidant effects by modulating intracellular signaling pathways. After potential deglycosylation to its aglycone form within the cell, quercetin can influence key regulatory networks that control the cellular response to oxidative stress.[5][20]
-
Nrf2-ARE Signaling Pathway: This is a primary mechanism for cellular protection against oxidative stress. Quercetin can induce the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[21][22] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes like superoxide dismutase (SOD), catalase, and enzymes involved in glutathione (GSH) synthesis and regeneration.[7][20][21][23]
-
Modulation of Kinase Pathways: Quercetin has been shown to influence several kinase signaling cascades, including Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[21][22][23] These pathways are central to cell survival, inflammation, and stress responses. By modulating these pathways, quercetin can help mitigate the downstream effects of oxidative damage.
-
Inhibition of NF-κB Pathway: The NF-κB (Nuclear Factor-kappa B) pathway is a key regulator of inflammation.[21] Oxidative stress is a potent activator of NF-κB, leading to the expression of pro-inflammatory cytokines. Quercetin can inhibit the activation of NF-κB, thereby reducing inflammation that is often intertwined with oxidative stress.[6][23]
Nrf2 Antioxidant Response Pathway Diagram
The diagram below illustrates the activation of the Nrf2 pathway by quercetin, a likely mechanism for Quercetin 3-O-gentiobioside following cellular uptake and metabolism.
Caption: Quercetin-mediated activation of the Nrf2 antioxidant pathway.
Conclusion
Quercetin 3-O-gentiobioside, as a prominent glycoside of quercetin, possesses significant antioxidant potential. Its activity stems from a combination of direct free radical scavenging, facilitated by its polyphenolic structure, and indirect modulation of crucial cellular defense mechanisms. While direct quantitative comparisons to its aglycone suggest that glycosylation at the 3-position may temper some in vitro radical scavenging metrics, the molecule retains the highly active catechol moiety and gains favorable solubility properties. Furthermore, its ability to influence cytoprotective signaling pathways, most notably the Nrf2/ARE pathway, underscores its potential as a valuable agent in mitigating oxidative stress. Further research is warranted to generate specific quantitative data for Quercetin 3-O-gentiobioside and to fully elucidate its bioavailability and metabolic fate in vivo, which are critical for its application in drug development and therapeutic contexts.
References
- 1. Quercetin 3-O-gentiobioside | 7431-83-6 | OQ106506 [biosynth.com]
- 2. Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review of Quercetin: Chemistry, Antioxidant Properties, and Bioavailability — Journal of Young Investigators [jyi.org]
- 4. Investigating the Antioxidant Properties of Quercetin [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nehu.ac.in [nehu.ac.in]
- 12. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 3.4. In Vitro Antioxidant Assays [bio-protocol.org]
- 17. Antioxidant and Antitumor Activities of Novel Quercetin-Loaded Electrospun Cellulose Acetate/Polyethylene Glycol Fibrous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthetic Pathways and the Therapeutic Potential of Quercetin and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Quercetin 3-O-gentiobioside: An In-Depth Technical Guide to its Anti-inflammatory Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the anti-inflammatory properties of quercetin and its glycosides, with a specific focus on inferring the potential activities of Quercetin 3-O-gentiobioside. Due to a scarcity of direct research on Quercetin 3-O-gentiobioside, this document leverages data from closely related quercetin glycosides and the aglycone, quercetin, to project its likely mechanisms of action and therapeutic potential. All data and methodologies are presented with the explicit understanding that they are derived from analogous compounds and should be considered as a predictive framework for future research on Quercetin 3-O-gentiobioside.
Introduction: The Therapeutic Potential of Quercetin Glycosides
Quercetin, a prominent dietary flavonoid, is well-documented for its potent anti-inflammatory, antioxidant, and immunomodulatory effects. In nature, quercetin predominantly exists in glycosidic forms, where it is attached to one or more sugar moieties. These glycosides, such as Quercetin 3-O-gentiobioside, are believed to be more stable and bioavailable than the aglycone form. The anti-inflammatory actions of quercetin and its derivatives are primarily attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and to inhibit the production of pro-inflammatory mediators.
This guide will synthesize the existing knowledge on quercetin glycosides to build a comprehensive profile of the putative anti-inflammatory properties of Quercetin 3-O-gentiobioside.
Putative Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quercetin glycosides are multifaceted, involving the inhibition of key inflammatory signaling cascades and the suppression of pro-inflammatory cytokine and enzyme production.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Quercetin and its glycosides have been shown to inhibit NF-κB activation by preventing IκB degradation.[1][2][3][4][5]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli and, in turn, activate transcription factors that drive the expression of inflammatory mediators. Quercetin and its derivatives have been demonstrated to suppress the phosphorylation and activation of p38 MAPK and JNK.[6][7][8][9][10]
Quantitative Data on Anti-inflammatory Activity of Quercetin Glycosides
The following tables summarize the quantitative data on the anti-inflammatory effects of various quercetin glycosides from in vitro studies. This data provides a benchmark for the potential efficacy of Quercetin 3-O-gentiobioside.
Table 1: Inhibition of Pro-inflammatory Mediators by Quercetin Glycosides
| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 / % Inhibition | Reference |
| Quercetin-3-O-diglucoside-7-O-glucoside | RAW 264.7 | LPS | Nitric Oxide (NO) | - | [11] |
| Quercetin-3-O-diglucoside-7-O-glucoside | RAW 264.7 | LPS | Interleukin-6 (IL-6) | - | [11] |
| Quercetin 3-O-methyl ether | RAW 264.7 | LPS | TNF-α | Potent Inhibition | [12] |
| Quercetin-3-O-β-D-glucuronide-methyl ester | Mice (in vivo) | Xylene | Ear Edema | Dose-dependent decrease | [13] |
| Quercetin-3-O-glucoside EPA ester | THP-1 | LPS | TNF-α | More effective than QG | [14] |
| Quercetin-3-O-glucoside EPA ester | THP-1 | LPS | IL-6 | Significantly lower | [14] |
Table 2: Inhibition of Inflammatory Enzymes by Quercetin Glycosides
| Compound | Enzyme | % Inhibition | Concentration | Reference |
| Quercetin-3-O-diglucoside-7-O-glucoside | Lipoxygenase | 75.3 ± 1.6% | 10 mM | [11] |
| Quercetin-3-O-diglucoside-7-O-glucoside | Hyaluronidase | 67.4 ± 4.0% | 2 mM | [11] |
| Quercetin-3-O-glucoside EPA ester | Cyclooxygenase-2 (COX-2) | More effective than QG | - | [14] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory properties of quercetin glycosides. These protocols can be adapted for the investigation of Quercetin 3-O-gentiobioside.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[11][12]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Quercetin 3-O-gentiobioside) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL) for 24 hours.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression of specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs, IκBα) in cell lysates.
-
Protocol:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
While direct evidence for the anti-inflammatory properties of Quercetin 3-O-gentiobioside is currently lacking in the scientific literature, the extensive research on its aglycone, quercetin, and other quercetin glycosides provides a strong rationale for its investigation as a potential anti-inflammatory agent. The mechanisms are likely to involve the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators such as NO, TNF-α, and IL-6.
Future research should focus on isolating or synthesizing Quercetin 3-O-gentiobioside and systematically evaluating its anti-inflammatory efficacy using the established in vitro and in vivo models outlined in this guide. Such studies are crucial to validate its therapeutic potential and to understand its specific molecular mechanisms of action, which will be invaluable for the development of novel anti-inflammatory drugs.
References
- 1. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin-3-O-(2″-galloyl)-α-l-rhamnopyranoside inhibits TNF-α-activated NF-κB-induced inflammatory mediator production by suppressing ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory Properties of Quercetin-3-O-β-D-glucuronide-methyl Ester from Polygonum perfoliatum in Mice [wisdomlib.org]
- 14. Novel quercetin-3-O-glucoside eicosapentaenoic acid ester ameliorates inflammation and hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin 3-O-gentiobioside: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-gentiobioside is a flavonoid glycoside, a naturally occurring compound found in various plants.[1][2] It belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxyflavone backbone. The structure of Quercetin 3-O-gentiobioside consists of the aglycone quercetin linked to a gentiobiose (a disaccharide composed of two glucose units) at the 3-hydroxyl position. This glycosidic linkage significantly influences the molecule's physicochemical properties, including its solubility and stability, which are critical parameters for its application in research and drug development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of Quercetin 3-O-gentiobioside, alongside detailed experimental protocols for their determination. Due to the limited availability of specific data for this particular glycoside, information on its aglycone, quercetin, is also included for comparative purposes, with the understanding that the gentiobiose moiety will alter these properties.
Solubility Profile
The solubility of a compound is a crucial factor in its biological activity and formulation development. The presence of the hydrophilic gentiobiose sugar moiety in Quercetin 3-O-gentiobioside is expected to increase its aqueous solubility compared to its aglycone, quercetin.
Quantitative Solubility Data
Specific quantitative solubility data for Quercetin 3-O-gentiobioside in a range of solvents is scarce in the literature. However, some information and predictions are available:
| Solvent System | Predicted/Reported Solubility | Reference/Note |
| Water | Slightly soluble[3] | A predicted value suggests a solubility of 5.55 g/L.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | A related compound, Quercetin 3-O-β-D-glucose-7-O-β-D-gentiobioside, is reported to be soluble in fresh DMSO at 100 mg/mL.[5] This suggests a potentially high solubility for Quercetin 3-O-gentiobioside in DMSO as well. |
Comparative Solubility of Quercetin (Aglycone)
For reference, the solubility of the aglycone, quercetin, is well-documented and highlights the influence of the glycosidic group on solubility.
| Solvent | Solubility of Quercetin |
| Water | 0.1648 mg/mL[6] |
| Ethanol | ~2 mg/mL |
| DMSO | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
Stability Profile
General Stability Considerations for Flavonoids:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[7]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[8]
-
Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of flavonoids.
Inferred Stability of Quercetin 3-O-gentiobioside (based on Quercetin data)
| Condition | Inferred Stability of Quercetin 3-O-gentiobioside | Rationale based on Quercetin Data |
| pH | More stable in acidic pH (<5), less stable in neutral to alkaline pH (>7). | Quercetin shows significant degradation at pH levels above 7.[7] |
| Temperature | Degradation is expected to increase with temperature. Storage at low temperatures (e.g., -20°C for long-term) is recommended.[4] | Quercetin is known to be heat-labile, with degradation rates increasing at higher temperatures.[8] |
| Light | Should be protected from light to prevent photodegradation. | Quercetin is susceptible to degradation upon exposure to light. |
| Oxidation | Susceptible to oxidation. | The polyphenol structure of flavonoids makes them prone to oxidation. |
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of Quercetin 3-O-gentiobioside.
1. Solubility Determination by UV-Vis Spectrophotometry
This method is based on quantifying the concentration of the dissolved compound in a saturated solution using its UV-Vis absorbance.
-
Objective: To determine the saturation solubility of Quercetin 3-O-gentiobioside in various solvents.
-
Materials:
-
Quercetin 3-O-gentiobioside
-
A range of solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline of different pH)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Quercetin 3-O-gentiobioside to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
-
Quantification:
-
Dilute the supernatant with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance at the wavelength of maximum absorption (λmax) for Quercetin 3-O-gentiobioside. The λmax for flavonoids is typically in the range of 240-280 nm and 300-400 nm.[9]
-
Calculate the concentration using a pre-determined calibration curve of Quercetin 3-O-gentiobioside in the same solvent.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mol/L.
-
-
2. Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the parent compound and its degradation products over time under various stress conditions.[10][11][12][13]
-
Objective: To evaluate the stability of Quercetin 3-O-gentiobioside under different conditions (pH, temperature, light).
-
Materials:
-
Quercetin 3-O-gentiobioside
-
Buffers of different pH values
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic or phosphoric acid)
-
HPLC system with a UV detector
-
C18 analytical column
-
Temperature-controlled chambers
-
Photostability chamber
-
-
Methodology:
-
Sample Preparation:
-
Prepare solutions of Quercetin 3-O-gentiobioside in different buffers (e.g., pH 3, 5, 7, 9).
-
Aliquots of these solutions are then subjected to various stress conditions.
-
-
Stress Conditions:
-
pH Stability: Store the buffered solutions at a constant temperature (e.g., 25°C or 40°C) in the dark.
-
Thermal Stability: Store solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
-
Photostability: Expose solutions to controlled light conditions (e.g., ICH-compliant photostability chamber) and compare with a dark control.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw samples from each condition.
-
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acidified water and acetonitrile/methanol) to achieve good separation of the parent peak and any degradation products.[14]
-
Monitor the elution profile at the λmax of Quercetin 3-O-gentiobioside.
-
-
Data Analysis:
-
Quantify the peak area of Quercetin 3-O-gentiobioside at each time point.
-
Calculate the percentage of the compound remaining over time.
-
Determine the degradation kinetics (e.g., first-order degradation rate constant).
-
-
Biological Activity and Signaling Pathways (of Quercetin)
While the specific biological activities and signaling pathways of Quercetin 3-O-gentiobioside are not extensively studied, it is widely believed that many of its effects are mediated through its hydrolysis to the aglycone, quercetin, in the body.[15] Quercetin is a well-researched flavonoid with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[16][17] These effects are attributed to its ability to modulate various cellular signaling pathways.
Key Signaling Pathways Modulated by Quercetin:
-
PI3K/Akt Pathway: Quercetin can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[18]
-
MAPK Pathway: Quercetin can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[18]
-
NF-κB Pathway: Quercetin can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
-
Nrf2/HO-1 Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[17]
Conclusion
Quercetin 3-O-gentiobioside is a flavonoid glycoside with potential applications in various fields of research. Understanding its solubility and stability is paramount for its effective use. While specific data for this compound is limited, this guide provides the available information and outlines robust experimental protocols for its determination. The biological activities of its aglycone, quercetin, suggest that Quercetin 3-O-gentiobioside may serve as a valuable lead compound, warranting further investigation into its specific physicochemical and pharmacological properties. Researchers are encouraged to perform dedicated solubility and stability studies on Quercetin 3-O-gentiobioside to build a more comprehensive profile and facilitate its development for future applications.
References
- 1. Quercetin 3-O-gentiobioside | 7431-83-6 | OQ106506 [biosynth.com]
- 2. Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Quercetin 3-gentiobioside (FDB017098) - FooDB [foodb.ca]
- 4. This compound supplier | CAS No :7431-83-6 | AOBIOUS [aobious.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. ijam.co.in [ijam.co.in]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Quercetin 3-O-gentiobioside: A Technical Overview of its Biochemical Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Data
Quercetin 3-O-gentiobioside, a flavonoid glycoside, is a naturally occurring compound found in various plants. This document provides a comprehensive technical guide to its core properties, biological activities, and the experimental methodologies used for its characterization.
| Property | Value | Source |
| CAS Number | 7431-83-6 | [1][2][3] |
| Molecular Formula | C27H30O17 | [1][2] |
| Molecular Weight | 626.5 g/mol | [1][2] |
Biological Activity and Quantitative Data
Quercetin 3-O-gentiobioside has demonstrated noteworthy biological activity in several key areas relevant to drug development, particularly in the context of metabolic diseases and cancer. The following table summarizes the available quantitative data on its inhibitory activities.
| Biological Target/Process | Activity Type | Value | Source |
| Aldose Reductase (AR) | IC50 | 10.60 μM | [4] |
| Advanced Glycation End Product (AGE) Formation | IC50 | 109.46 μM | [4] |
| Aromatase | Ki | 46.77 nM | [4] |
In-Depth Analysis of Biological Activities and Associated Signaling Pathways
While specific research on the signaling pathways modulated by Quercetin 3-O-gentiobioside is limited, the activities of its aglycone, quercetin, are well-documented and provide a strong basis for understanding its potential mechanisms of action. Quercetin is known to influence a multitude of cellular signaling cascades involved in inflammation, cell proliferation, and oxidative stress.
Inhibition of Aldose Reductase and Mitigation of Diabetic Complications
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, Quercetin 3-O-gentiobioside can potentially alleviate the cellular stress caused by high glucose levels. The inhibitory action on aldose reductase suggests a therapeutic potential in managing long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.
Attenuation of Advanced Glycation End Product (AGE) Formation
Advanced glycation end products (AGEs) are harmful compounds that are formed when proteins or lipids become glycated as a result of exposure to sugars. They are implicated in aging and the development or worsening of many degenerative diseases, such as diabetes, atherosclerosis, and chronic renal failure. The ability of Quercetin 3-O-gentiobioside to inhibit AGE formation underscores its potential as an anti-aging and protective agent against chronic diseases.
Aromatase Inhibition and Potential in Hormone-Dependent Cancers
Aromatase is a key enzyme in the biosynthesis of estrogens. Its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer. The potent inhibition of aromatase by Quercetin 3-O-gentiobioside suggests its potential as a lead compound for the development of novel anticancer agents.
Experimental Protocols
While the precise protocols used to determine the specific IC50 and Ki values for Quercetin 3-O-gentiobioside are not publicly available, the following are detailed, representative methodologies for the key assays mentioned. These protocols are based on standard practices in the field for evaluating similar compounds.
Aldose Reductase Inhibition Assay
Objective: To determine the concentration of Quercetin 3-O-gentiobioside that inhibits 50% of aldose reductase activity (IC50).
Methodology:
-
Enzyme Preparation: Aldose reductase can be purified from rat lenses or a recombinant human source.
-
Assay Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 6.2).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
NADPH (0.1 mM)
-
DL-glyceraldehyde (substrate, 10 mM)
-
Aldose reductase enzyme preparation
-
Varying concentrations of Quercetin 3-O-gentiobioside (or vehicle control) in DMSO.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NAD+.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Advanced Glycation End Product (AGE) Formation Inhibition Assay
Objective: To determine the concentration of Quercetin 3-O-gentiobioside that inhibits 50% of AGE formation (IC50).
Methodology:
-
Reaction Mixture: Prepare a solution containing:
-
Bovine Serum Albumin (BSA, 10 mg/mL)
-
Glucose (0.5 M) and Fructose (0.5 M) in phosphate buffer (pH 7.4).
-
Sodium azide (0.02%) as a preservative.
-
Varying concentrations of Quercetin 3-O-gentiobioside (or vehicle control).
-
-
Incubation: Incubate the mixture in the dark at 37°C for an extended period (e.g., 7-21 days).
-
Measurement: After incubation, measure the fluorescence intensity of the solution (excitation at ~370 nm, emission at ~440 nm). The formation of fluorescent AGEs is an indicator of the extent of glycation.
-
Data Analysis: Calculate the percentage of inhibition of AGE formation for each concentration of the test compound relative to the control. Determine the IC50 value from a dose-response curve.
Aromatase (CYP19A1) Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of Quercetin 3-O-gentiobioside for aromatase.
Methodology:
-
Enzyme Source: Use human recombinant aromatase expressed in a suitable system (e.g., insect cells).
-
Substrate: A fluorescent substrate such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC) or a tritiated substrate like [1β-³H]-androst-4-ene-3,17-dione.
-
Reaction Mixture: In a 96-well plate, combine:
-
Human recombinant aromatase
-
NADPH
-
Substrate
-
Varying concentrations of Quercetin 3-O-gentiobioside (or vehicle control).
-
-
Incubation: Incubate at a controlled temperature (e.g., 37°C).
-
Measurement:
-
For fluorescent assays, measure the increase in fluorescence of the product.
-
For radiolabeled assays, measure the release of ³H₂O.
-
-
Data Analysis: Determine the mode of inhibition and the Ki value by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
Conclusion
Quercetin 3-O-gentiobioside presents as a promising natural compound with significant therapeutic potential, particularly in the areas of metabolic disorders and oncology. Its demonstrated inhibitory effects on aldose reductase, AGE formation, and aromatase warrant further investigation. The development of detailed structure-activity relationships and a deeper understanding of its specific interactions with cellular signaling pathways will be crucial for its advancement as a potential therapeutic agent. The experimental protocols outlined in this guide provide a foundation for the continued exploration of this and other related flavonoid glycosides.
References
- 1. Quercetin-3-gentiobioside | C27H30O17 | CID 13915961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Quercetin 3-gentiobioside (FDB017098) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note and Protocol for the HPLC Analysis of Quercetin 3-O-gentiobioside
This document provides a detailed protocol for the quantitative analysis of Quercetin 3-O-gentiobioside in various samples, particularly from plant matrices, using High-Performance Liquid Chromatography (HPLC). The methods outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
Quercetin 3-O-gentiobioside is a flavonoid glycoside found in a variety of plants, including okra (Abelmoschus esculentus)[1][2]. It is recognized for its potential antioxidant properties and contribution to the health benefits of these plants[1]. Accurate and reliable quantification of this compound is crucial for quality control, standardization of herbal extracts, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV-Vis detector is a widely used and effective technique for this purpose[1][2]. This application note details the necessary procedures, from sample preparation to data analysis, for the successful determination of Quercetin 3-O-gentiobioside.
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the sample is injected into the HPLC system and passes through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the components of the sample. Due to its chemical properties, Quercetin 3-O-gentiobioside will have a specific affinity for the stationary and mobile phases, resulting in a characteristic retention time under defined chromatographic conditions. Detection is typically achieved by measuring the absorbance of the eluate at a specific wavelength, often around 255 nm or 355 nm, where Quercetin 3-O-gentiobioside exhibits strong absorbance[2]. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
-
Reagents:
-
Quercetin 3-O-gentiobioside reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Quercetin 3-O-gentiobioside reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use an ultrasonic bath to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from, for example, 5 to 500 µg/mL[3]. These solutions will be used to construct a calibration curve.
Sample Preparation (Example from Okra Fruit)
-
Extraction:
-
Weigh a known amount of the lyophilized and powdered sample (e.g., 1 g).
-
Add a suitable volume of extraction solvent (e.g., 20 mL of 80% methanol in water).
-
Sonication or vortexing can be used to enhance extraction efficiency.
-
-
Centrifugation: Centrifuge the extract to pellet solid particles.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Chromatographic Conditions
The following table summarizes a set of chromatographic conditions that have been successfully used for the analysis of Quercetin 3-O-gentiobioside.
| Parameter | Condition |
| HPLC System | Agilent 1260 series or equivalent[1] |
| Column | ZORBAX Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: 0.5% (v/v) Acetic acid in Water, B: Acetonitrile[1][2] |
| Gradient Elution | 0-5 min, 5% B; 5-50 min, 5-20% B; 50-70 min, 20-70% B; 70-72 min, 70-75% B; 72-77 min, 5% B[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 255 nm and 355 nm[2] |
| Injection Volume | 10-20 µL |
Method Validation
A comprehensive validation of the HPLC method should be performed to ensure its accuracy, precision, and reliability. The key validation parameters are outlined below.
Linearity
Linearity is assessed by injecting the working standard solutions at different concentrations and plotting the peak area against the concentration. The correlation coefficient (R²) should be close to 1.
| Analyte | Calibration Equation | Correlation Coefficient (R²) | Concentration Range (µg/mL) |
| Quercetin 3-O-gentiobioside | y = 43.945x − 310.13 | 0.998[1] | Not explicitly stated, but likely within the range of other flavonoids analyzed (e.g., 5-500 µg/mL[3]) |
Precision
Precision is determined by repeatedly injecting a standard solution and expressing the variation in the results as the relative standard deviation (%RSD). This should be performed for both repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy
Accuracy is typically evaluated through recovery studies. A known amount of the Quercetin 3-O-gentiobioside standard is spiked into a sample matrix, and the recovery percentage is calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often calculated based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).
Data Presentation and Analysis
The concentration of Quercetin 3-O-gentiobioside in the samples is calculated using the linear regression equation obtained from the calibration curve. The results are typically expressed as micrograms per gram of dry weight (µg/g DW) of the sample.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of Quercetin 3-O-gentiobioside.
Signaling Pathway (Illustrative)
While a specific signaling pathway for Quercetin 3-O-gentiobioside is not detailed in the provided context, an illustrative diagram demonstrating its potential antioxidant action is provided below.
Caption: Illustrative antioxidant action of Quercetin 3-O-gentiobioside.
References
- 1. Physicochemical properties, phenolic profiles, antioxidant capacities, and inhibitory effects on digestive enzymes of okra (Abelmoschus esculentus) fruit at different maturation stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic Compounds, Antioxidant Activities, and Inhibitory Effects on Digestive Enzymes of Different Cultivars of Okra (Abelmoschus esculentus) [mdpi.com]
- 3. Rapid Determination of Active Compounds and Antioxidant Activity of Okra Seeds Using Fourier Transform Near Infrared (FT-NIR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidaion of Quercetin 3-O-gentiobioside via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural elucidation of Quercetin 3-O-gentiobioside using Nuclear Magnetic Resonance (NMR) spectroscopy. This flavonoid glycoside, found in various medicinal plants, is of significant interest for its potential therapeutic properties. Accurate structural determination is a critical first step in its further investigation and development.
Introduction
Quercetin 3-O-gentiobioside is a naturally occurring flavonoid composed of the aglycone quercetin linked to a gentiobiose (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose) sugar moiety at the 3-hydroxyl position. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural determination of such complex natural products. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information on the chemical environment and connectivity of each atom in the molecule, allowing for complete structural assignment.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Quercetin 3-O-gentiobioside, compiled from published literature. The data was recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR (500 MHz, DMSO-d₆) Data for Quercetin 3-O-gentiobioside
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quercetin Moiety | |||
| 6 | 6.10 | d | 2.5 |
| 8 | 6.30 | d | 2.5 |
| 2' | 7.70 | d | 2.5 |
| 5' | 6.78 | d | 8.5 |
| 6' | 7.40 | dd | 2.5, 8.5 |
| Gentiobiose Moiety | |||
| 1'' (Glucose) | 5.70 | d | 8.0 |
| 1''' (Glucose) | 4.25 | d | 7.5 |
| Sugar Protons | 3.10-3.70 | m |
Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Data for Quercetin 3-O-gentiobioside (Predicted and Compiled from Related Compounds)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| Quercetin Moiety | Gentiobiose Moiety | ||
| 2 | 156.5 | 1'' | 101.2 |
| 3 | 133.5 | 2'' | 74.3 |
| 4 | 177.6 | 3'' | 76.7 |
| 5 | 161.2 | 4'' | 70.2 |
| 6 | 99.1 | 5'' | 75.9 |
| 7 | 165.1 | 6'' | 68.5 |
| 8 | 94.0 | 1''' | 103.8 |
| 9 | 156.8 | 2''' | 73.6 |
| 10 | 103.9 | 3''' | 76.5 |
| 1' | 121.3 | 4''' | 69.8 |
| 2' | 116.4 | 5''' | 77.1 |
| 3' | 145.1 | 6''' | 60.9 |
| 4' | 148.8 | ||
| 5' | 115.5 | ||
| 6' | 122.2 |
Experimental Protocols
The following protocols outline the general steps for the isolation and NMR analysis of Quercetin 3-O-gentiobioside from a plant source.
Isolation and Purification
A general workflow for the isolation of flavonoid glycosides is presented below.
Protocol:
-
Extraction: Air-dried and powdered plant material is extracted with methanol or ethanol at room temperature.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides are typically concentrated in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).
-
Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.
NMR Sample Preparation and Data Acquisition
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified Quercetin 3-O-gentiobioside in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.
-
Acquire a ¹³C NMR spectrum to identify the carbon signals.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine one-bond proton-carbon (¹H-¹³C) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for connecting different structural fragments.
-
Structural Elucidation Pathway
The structural elucidation of Quercetin 3-O-gentiobioside is a stepwise process involving the analysis of various NMR spectra.
Key Steps in Structural Elucidation:
-
Identification of the Aglycone: The characteristic signals in the aromatic region of the ¹H NMR spectrum, along with the corresponding carbon signals in the ¹³C NMR spectrum, allow for the identification of the quercetin backbone.
-
Identification of the Sugar Moiety: The anomeric proton signals in the ¹H NMR spectrum indicate the presence of two sugar units. The coupling constants of these anomeric protons suggest a β-configuration for the glycosidic linkages. Analysis of the COSY spectrum helps to trace the proton spin systems within each sugar ring, and the ¹³C NMR chemical shifts are compared with known values for glucose to identify the sugar as a disaccharide of two glucose units.
-
Determination of the Glycosylation Site: The point of attachment of the sugar to the quercetin aglycone is determined by a long-range correlation in the HMBC spectrum between the anomeric proton of the inner glucose (H-1'') and the C-3 carbon of the quercetin moiety.
-
Determination of the Interglycosidic Linkage: The linkage between the two glucose units is established by an HMBC correlation between the anomeric proton of the outer glucose (H-1''') and the C-6'' carbon of the inner glucose, confirming a (1→6) linkage, characteristic of gentiobiose.
The key HMBC correlations that confirm the structure are visualized below.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of Quercetin 3-O-gentiobioside. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating the accurate identification and further investigation of this and other related flavonoid glycosides.
Application Notes and Protocols for the Extraction of Quercetin 3-O-gentiobioside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-gentiobioside is a flavonoid glycoside, a naturally occurring phenolic compound found in various plants. As a derivative of quercetin, it is of significant interest to the scientific community due to its potential biological activities, including antioxidant properties and its role as an inhibitor of aldose reductase and the formation of advanced glycation end products (AGEs).[1][2][3][4] These inhibitory activities suggest its potential therapeutic application in preventing diabetic complications. This document provides detailed methodologies for the extraction, purification, and analysis of Quercetin 3-O-gentiobioside from plant sources, aimed at supporting research and drug development efforts.
Plant Sources
Quercetin 3-O-gentiobioside has been identified in several plant species. The primary sources reported in the literature include:
-
Asparagus species (Asparagus officinalis) : Primarily in the leaves and shoots.[5]
-
Artemisia iwayomogi : Found in the aerial parts of the plant.[6]
-
Solanum nigrum (Black Nightshade) : Identified in the berries of the plant.[7][8][9]
-
Artemisia gmelinii and Lasthenia species .[6]
Quantitative Data Summary
Direct quantitative data for the yield of Quercetin 3-O-gentiobioside is limited in publicly available literature. Most studies focus on the quantification of the aglycone, quercetin, or the total flavonoid content. The following table summarizes the available data for total flavonoids or related compounds in known plant sources to provide a baseline for expected yields.
| Plant Source | Plant Part | Compound Measured | Extraction Method/Solvent | Reported Yield/Concentration |
| Asparagus officinalis | Shoots | Total Flavonoids | Ethanol Extraction | 348.3 mg Quercetin Equivalents/100 g fresh weight |
| Solanum nigrum | Ripe Berries | Total Flavonoids | Not Specified | 455-502 mg/100 g |
| Solanum nigrum | Berries | Total Flavonoids | Not Specified | 2262.81 mg/g Quercetin Equivalents |
| Artemisia annua (related species) | Leaves | Artemisinin (for comparison) | HPLC | 0.44 ± 0.03% |
Experimental Workflow
The overall process for isolating Quercetin 3-O-gentiobioside involves sample preparation, extraction, multi-step purification, and analytical verification.
Detailed Experimental Protocols
This section provides a synthesized protocol based on established methods for flavonoid extraction and purification.
Plant Material Preparation
-
Collection and Drying : Collect the desired plant parts (e.g., Asparagus leaves). Air-dry them in a well-ventilated area away from direct sunlight or use a freeze-dryer to prevent degradation of thermolabile compounds.
-
Grinding : Once completely dry, grind the plant material into a coarse powder (approximately 1-4 mm particle size) using a mechanical grinder.
-
Storage : Store the powdered material in an airtight, light-proof container at room temperature to prevent photo-oxidation and moisture absorption.
Extraction
This protocol is adapted from methods used for flavonoid glycosides.
-
Solvent Preparation : Prepare a 70% (v/v) ethanol-water solution.
-
Extraction Procedure :
-
Place 1 kg of the dried plant powder into a round-bottom flask.
-
Add 6 L of the 70% ethanol solution.
-
Heat the mixture to reflux and maintain for 2 hours with constant stirring.
-
After 2 hours, cool the mixture and filter it through cheesecloth or filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times, each with a fresh 6 L of 70% ethanol.
-
Combine all three filtrates.
-
-
Concentration : Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature of 50-60°C until the ethanol is completely removed, resulting in a concentrated aqueous extract.
Purification
3.1. Macroporous Resin Chromatography (Initial Enrichment)
-
Resin Pre-treatment :
-
Soak AB-8 type macroporous resin in 95% ethanol for 24 hours to allow for swelling.
-
Pack the resin into a glass column.
-
Wash the column sequentially with 5 bed volumes (BV) of 95% ethanol, 5 BV of 5% HCl, distilled water until neutral, 5 BV of 5% NaOH, and finally with distilled water until the eluate is neutral.
-
-
Loading : Dilute the concentrated aqueous extract with water and load it onto the pre-treated resin column at a flow rate of 2-3 BV/h.
-
Elution :
-
Wash the column with 5-10 BV of deionized water to remove highly polar impurities like sugars and organic acids.
-
Elute the column with a stepwise gradient of ethanol:
-
30% ethanol to elute some polar flavonoids.
-
60-70% ethanol : This fraction is expected to contain Quercetin 3-O-gentiobioside.
-
95% ethanol to wash the column.
-
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.
-
-
Concentration : Combine the fractions rich in Quercetin 3-O-gentiobioside and concentrate them to dryness using a rotary evaporator.
3.2. Sephadex LH-20 Chromatography (Final Purification)
-
Column Preparation : Swell Sephadex LH-20 gel in 100% methanol for at least 4 hours. Pack it into a glass column and equilibrate with the mobile phase (100% methanol).
-
Sample Loading : Dissolve the dried, enriched fraction from the previous step in a minimal amount of methanol.
-
Isocratic Elution : Load the sample onto the column and elute with 100% methanol at a low flow rate (e.g., 0.5 mL/min).
-
Fraction Collection : Collect small fractions (e.g., 5 mL) and monitor them by HPLC to identify the pure fractions containing Quercetin 3-O-gentiobioside.
-
Final Step : Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Analysis and Quantification (HPLC)
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Example Gradient: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Monitor at 360 nm for flavonoids.
-
Injection Volume : 10-20 µL.
-
-
Quantification : Prepare a calibration curve using a purified standard of Quercetin 3-O-gentiobioside at various concentrations. Calculate the concentration in the extracted samples based on the peak area.
Biological Activity and Signaling Pathways
Quercetin 3-O-gentiobioside is reported to be an inhibitor of aldose reductase and the formation of advanced glycation end products (AGEs), which are key pathways implicated in the pathogenesis of diabetic complications.
Inhibition of the Polyol (Aldose Reductase) Pathway
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, which accumulates intracellularly, causing osmotic stress and subsequent cellular damage. Flavonoids like Quercetin 3-O-gentiobioside can non-competitively inhibit aldose reductase, blocking this pathway.[4]
Inhibition of Advanced Glycation End Product (AGE) Formation
AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids.[1][10] This process, known as the Maillard reaction, is accelerated in hyperglycemic states and contributes to aging and diabetic complications. Flavonoids can inhibit AGE formation by scavenging oxidative free radicals that promote the reaction and by trapping reactive carbonyl species (RCS), which are key intermediates.[2][3]
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. A review on mechanism of inhibition of advanced glycation end products formation by plant derived polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as inhibitors of lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quercetin-3-gentiobioside | C27H30O17 | CID 13915961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. A Review: Solanam Nigrum and Its Pharmacological Activities [ijraset.com]
- 9. Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic targeting of advanced glycation end-products in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Synthesis of Quercetin 3-O-gentiobioside
References
- 1. Glycosylation of Quercetin by Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products’ Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise Synthesis of Quercetin Bisglycosides Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Nucleophilic N- and S-Glycosylation Capacity of Bacillus licheniformis YjiC Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Quercetin 3-O-gentiobioside: Application Notes and Protocols for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Quercetin 3-O-gentiobioside as a neuroprotective agent. While direct research on this specific glycoside is emerging, the extensive data on its aglycone, quercetin, and related glycosides provide a strong foundation for its investigation in neurodegenerative disease models. This document outlines the hypothesized mechanisms of action, compiles relevant quantitative data from related compounds, and provides detailed experimental protocols to guide further research.
Introduction to Quercetin 3-O-gentiobioside
Quercetin, a prominent dietary flavonoid found in many fruits and vegetables, is well-documented for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Quercetin 3-O-gentiobioside is a glycosidic form of quercetin, where gentiobiose (a disaccharide) is attached to the 3-hydroxyl group. While the bioavailability and specific neuroprotective activities of Quercetin 3-O-gentiobioside are areas of active investigation, studies on similar quercetin glycosides, such as quercetin-3-O-glucuronide and quercetin-3-O-sophoroside, suggest that it likely exerts beneficial effects in the central nervous system.[3] It is hypothesized that after oral administration, Quercetin 3-O-gentiobioside may be hydrolyzed to its aglycone form, quercetin, which can then cross the blood-brain barrier and exert its neuroprotective effects.
Hypothesized Neuroprotective Mechanisms
The neuroprotective effects of quercetin and its derivatives are believed to be multifactorial, targeting key pathological pathways in neurodegenerative diseases.[4]
-
Antioxidant Activity: Quercetin is a potent scavenger of reactive oxygen species (ROS), which are implicated in neuronal damage in conditions like Alzheimer's and Parkinson's disease.[5][6] It can also enhance the endogenous antioxidant defense system.
-
Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. Quercetin can suppress the activation of microglia and astrocytes, and inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][7]
-
Anti-apoptotic Activity: Quercetin has been shown to protect neurons from apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like Bax and Bcl-2.[8]
-
Modulation of Signaling Pathways: Quercetin and its metabolites can influence critical intracellular signaling pathways involved in neuronal survival and plasticity, including the PI3K/Akt and Nrf2/HO-1 pathways.[9][10]
-
Inhibition of Protein Aggregation: In the context of Alzheimer's disease, quercetin has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological feature of the disease.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on quercetin and its related glycosides, providing a reference for designing experiments with Quercetin 3-O-gentiobioside.
Table 1: In Vitro Antioxidant Activity of Quercetin and its Glycosides
| Compound | Assay | IC50 Value | Reference |
| Quercetin | DPPH radical scavenging | 19.17 µg/ml | [5] |
| Quercetin | H₂O₂ scavenging | 36.22 µg/ml | [5] |
| Quercetin-3-O-glucuronide | DPPH radical scavenging | Potent inhibition (specific IC50 not provided) | [11] |
Table 2: Neuroprotective Effects of Quercetin and its Metabolites in Cell-Based Assays
| Compound | Cell Line | Insult | Effective Concentration | Observed Effect | Reference |
| Quercetin | PC12 cells | 6-hydroxydopamine (6-OHDA) | 20 µM | Improved mitochondrial function, decreased oxidative stress | [12] |
| Quercetin | Adult Mouse Brain | Lipopolysaccharide (LPS) | 30 mg/kg/day (I.P.) | Reduced gliosis and inflammatory markers | [10] |
Table 3: In Vivo Neuroprotective Effects of Quercetin in Animal Models
| Compound | Animal Model | Disease Model | Dosage | Route | Key Findings | Reference |
| Quercetin | 3xTg-AD Mice | Alzheimer's Disease | 25 mg/kg | i.p. injection | Decreased β-amyloidosis and tauopathy | [13] |
| Quercetin | Rats | Parkinson's Disease (6-OHDA induced) | 10 - 400 mg/kg | Oral | Inhibition of oxidative stress and neuroinflammation | [14] |
| Quercetin | Adult Mice | Neuroinflammation (LPS induced) | 30 mg/kg/day | I.P. | Reversed synaptic loss and improved memory | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective potential of Quercetin 3-O-gentiobioside.
Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of Quercetin 3-O-gentiobioside.
Materials:
-
Quercetin 3-O-gentiobioside
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Quercetin 3-O-gentiobioside in methanol.
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
In a 96-well plate, add 100 µL of each concentration of Quercetin 3-O-gentiobioside solution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the sample solution to a well containing 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot a graph of scavenging percentage against the concentration of Quercetin 3-O-gentiobioside to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: In Vitro Neuroprotection - MTT Assay in SH-SY5Y Cells
Objective: To assess the protective effect of Quercetin 3-O-gentiobioside against neurotoxin-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Quercetin 3-O-gentiobioside
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta 1-42 peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of Quercetin 3-O-gentiobioside in the cell culture medium.
-
Pre-treat the cells with different concentrations of Quercetin 3-O-gentiobioside for 2 hours.
-
After pre-treatment, expose the cells to the neurotoxin (e.g., 100 µM 6-OHDA) for 24 hours. Include a control group with no neurotoxin and a group with only the neurotoxin.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated cells).
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of Quercetin 3-O-gentiobioside on the activation of key neuroprotective signaling pathways (e.g., PI3K/Akt, Nrf2/HO-1).
Materials:
-
Treated cell lysates or brain tissue homogenates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated cells or tissues and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) for normalization.
-
Quantify the band intensities using densitometry software.
Conclusion
Quercetin 3-O-gentiobioside represents a promising candidate for neuroprotective drug development. The provided application notes and protocols, based on the extensive research on quercetin and its analogs, offer a solid framework for investigating its efficacy and mechanisms of action in various models of neurodegenerative diseases. Further studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of Quercetin 3-O-gentiobioside to fully realize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of quercetin 3-O-beta-D-glucuronide as an antioxidative metabolite in rat plasma after oral administration of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuropharmacological Effects of Quercetin: A Literature-Based Review [frontiersin.org]
- 5. nehu.ac.in [nehu.ac.in]
- 6. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Role of Quercetin against Alpha-Synuclein-Associated Hallmarks in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain [frontiersin.org]
- 11. impactfactor.org [impactfactor.org]
- 12. Food-Grade Quercetin-Loaded Nanoemulsion Ameliorates Effects Associated with Parkinson’s Disease and Cancer: Studies Employing a Transgenic C. elegans Model and Human Cancer Cell Lines [mdpi.com]
- 13. The flavonoid quercetin ameliorates Alzheimer’s disease pathology and protects cognitive and emotional function in aged triple transgenic Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of Quercetin 3-O-gentiobioside in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-gentiobioside is a flavonoid glycoside, a natural polyphenolic compound found in various medicinal plants. As a derivative of quercetin, it is investigated for its potential antioxidant, anti-inflammatory, and other pharmacological properties. Accurate quantification of this specific glycoside in herbal extracts is paramount for quality control, standardization of botanical products, and for elucidating its therapeutic potential in drug development.
These application notes provide a comprehensive guide to the quantification of Quercetin 3-O-gentiobioside in herbal extracts, detailing protocols for sample preparation, and analysis by High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation
The concentration of Quercetin 3-O-gentiobioside can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the reported presence of Quercetin 3-O-gentiobioside in various plants. It is important to note that while the presence of this compound is documented, comprehensive quantitative data across a wide range of botanicals is still an active area of research.
| Plant Species | Plant Part | Presence/Concentration | Reference |
| Fagonia glutinosa | Aerial parts | Presence confirmed | [1] |
| Phyllanthus virgatus | Whole plant | Presence confirmed | [1] |
| Brassica napus | - | Metabolite | [1] |
| Guava (Psidium guajava) | Fruit | Potential Presence | [2] |
| Opium Poppy (Papaver somniferum) | - | Potential Presence | [2] |
| Soybean (Glycine max) | - | Potential Presence | [2] |
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
This protocol describes an efficient method for extracting Quercetin 3-O-gentiobioside from dried herbal material.
Materials and Reagents:
-
Dried and powdered herbal material
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered herbal material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% aqueous methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Quantification by HPLC-DAD
This protocol outlines a method for the quantification of Quercetin 3-O-gentiobioside using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 60 40 25 40 60 30 10 90 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of Quercetin 3-O-gentiobioside reference standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (90:10, A:B).
Quantification:
-
Inject the prepared standards and sample extracts into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the Quercetin 3-O-gentiobioside standard against its concentration.
-
Determine the concentration of Quercetin 3-O-gentiobioside in the herbal extracts by interpolating their peak areas on the calibration curve.
Quantification by UPLC-MS/MS
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.
Instrumentation and Conditions:
-
UPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for Quercetin 3-O-gentiobioside and an internal standard (e.g., Rutin) should be optimized. For Quercetin 3-O-gentiobioside (C₂₇H₃₀O₁₇, MW: 626.52 g/mol ), a potential precursor ion [M-H]⁻ would be at m/z 625.1. Product ions would need to be determined by infusion of the standard.
Procedure:
-
Follow the sample preparation protocol as described above. An internal standard should be added to the samples and calibration standards before analysis.
-
Inject the samples and standards into the UPLC-MS/MS system.
-
Quantify Quercetin 3-O-gentiobioside using a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Visualizations
Caption: Experimental workflow for the quantification of Quercetin 3-O-gentiobioside.
Caption: Putative signaling pathways modulated by Quercetin 3-O-gentiobioside.
References
Application Notes and Protocols for Investigating Enzyme Inhibition by Quercetin 3-O-gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin 3-O-gentiobioside is a flavonoid glycoside that has garnered significant interest in the scientific community for its potential as an enzyme inhibitor. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of Quercetin 3-O-gentiobioside on several key enzymes implicated in various diseases. The provided methodologies and data are intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug discovery.
Data Presentation: Inhibitory Activities of Quercetin 3-O-gentiobioside and Related Compounds
The inhibitory potential of Quercetin 3-O-gentiobioside has been evaluated against several enzymes. For a comprehensive understanding, the following tables summarize the available quantitative data for Quercetin 3-O-gentiobioside, its aglycone form Quercetin, and other relevant glycosides.
Table 1: Aromatase Inhibitory Activity
| Compound | IC50 | Kᵢ | Inhibition Type | Source Organism/Enzyme |
| Quercetin 3-O-gentiobioside | - | 46.77 nM | - | Human Aromatase |
| Quercetin | - | - | Competitive | Human Preadipocytes |
Table 2: Aldose Reductase Inhibitory Activity
| Compound | IC50 | Inhibition Type | Source Organism/Enzyme |
| Quercetin 3-O-gentiobioside | 10.60 µM | - | - |
| Quercetin | 5 µM | - | Human Lens |
Table 3: α-Glucosidase Inhibitory Activity (Comparative Data)
| Compound | IC50 | Inhibition Type | Source Organism/Enzyme |
| Quercetin 3-O-gentiobioside | Data not available | - | - |
| Quercetin | 29.47 ± 3.36 µM | - | Saccharomyces cerevisiae |
| Quercetin 3-O-glucoside | Weaker than Quercetin | - | Saccharomyces cerevisiae |
Table 4: Tyrosinase Inhibitory Activity (Comparative Data)
| Compound | IC50 | Inhibition Type | Source Organism/Enzyme |
| Quercetin 3-O-gentiobioside | Data not available | - | - |
| Quercetin | 30.8 ± 7.4 µM | Competitive | Mushroom Tyrosinase |
| Quercetin 3-O-β-galactopyranoside | 40.94 ± 0.78 µM | - | - |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for the investigation of Quercetin 3-O-gentiobioside.
Aromatase Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory effect of Quercetin 3-O-gentiobioside on aromatase activity using a fluorometric assay.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase substrate (e.g., 3-cyano-7-ethoxycoumarin)
-
NADPH
-
Quercetin 3-O-gentiobioside
-
Letrozole (positive control)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Quercetin 3-O-gentiobioside in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Quercetin 3-O-gentiobioside and letrozole in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Quercetin 3-O-gentiobioside or letrozole solution
-
Human recombinant aromatase
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the aromatase substrate and NADPH mixture to each well.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at an excitation wavelength of 409 nm and an emission wavelength of 460 nm.
-
Calculate the rate of reaction (slope) for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Aldose Reductase Inhibition Assay (Spectrophotometric)
This protocol outlines a method to assess the inhibitory activity of Quercetin 3-O-gentiobioside against aldose reductase.
Materials:
-
Aldose reductase (from rat lens or human recombinant)
-
DL-glyceraldehyde (substrate)
-
NADPH
-
Quercetin 3-O-gentiobioside
-
Epelrestat (positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.2)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution of Quercetin 3-O-gentiobioside in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Quercetin 3-O-gentiobioside and epelrestat in the phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Aldose reductase solution
-
Quercetin 3-O-gentiobioside or epelrestat solution
-
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution to each well.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction (slope) for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100
-
Determine the IC50 value from a dose-response curve.
α-Glucosidase Inhibition Assay (Spectrophotometric)
This protocol details a method to evaluate the inhibitory effect of Quercetin 3-O-gentiobioside on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Quercetin 3-O-gentiobioside
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Quercetin 3-O-gentiobioside in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Quercetin 3-O-gentiobioside and acarbose in the phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Quercetin 3-O-gentiobioside or acarbose solution
-
α-Glucosidase solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
-
Determine the IC50 value from a dose-response curve.
Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol provides a method to assess the inhibitory potential of Quercetin 3-O-gentiobioside against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Quercetin 3-O-gentiobioside
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Quercetin 3-O-gentiobioside in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Quercetin 3-O-gentiobioside and kojic acid in the phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Quercetin 3-O-gentiobioside or kojic acid solution
-
Mushroom tyrosinase solution
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of reaction (slope) for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100
-
Determine the IC50 value from a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by the inhibition of the target enzymes and a general workflow for the enzyme inhibition assays.
Caption: General workflow for enzyme inhibition assays.
Caption: Signaling pathway affected by aromatase inhibition.
Caption: Signaling pathway affected by aldose reductase inhibition.
Troubleshooting & Optimization
Technical Support Center: Quercetin 3-O-gentiobioside in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quercetin 3-O-gentiobioside (Q3G) in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-O-gentiobioside (Q3G) and what are its primary applications in cell culture?
Quercetin 3-O-gentiobioside is a glycoside of the flavonoid quercetin. In cell culture, it is primarily investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties.
Q2: I am observing a precipitate after adding my Q3G stock solution to the cell culture medium. What is the cause?
Precipitation of Q3G in aqueous cell culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, the compound can fall out of solution if its solubility limit is exceeded.
Q3G: My cells are showing signs of toxicity even at low concentrations of Q3G. What could be the reason?
While Q3G is the compound of interest, the solvent used to dissolve it, most commonly DMSO, can also be toxic to cells at certain concentrations. It is crucial to ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments to differentiate between the effects of Q3G and the solvent.
Q4: How should I store my Q3G powder and stock solutions?
Q3G powder should be stored at -20°C. Stock solutions prepared in a solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered when using Quercetin 3-O-gentiobioside in cell culture.
Problem: Precipitate forms immediately upon adding Q3G stock solution to the cell culture medium.
Possible Causes:
-
The concentration of Q3G in the final culture medium exceeds its solubility limit.
-
The stock solution was not properly mixed with the medium.
-
The temperature of the medium caused the compound to precipitate.
Solutions:
-
Lower the Final Concentration: Attempt to use a lower final concentration of Q3G in your experiment.
-
Serial Dilution: Instead of adding the concentrated stock solution directly to the large volume of medium, perform a serial dilution. First, dilute the stock in a small volume of pre-warmed medium and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the Q3G stock solution.
-
Gentle Mixing: Immediately after adding the Q3G stock or intermediate dilution, gently swirl the flask or pipette up and down to ensure thorough mixing. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.
Problem: The medium becomes cloudy or a precipitate forms over time during incubation.
Possible Causes:
-
Q3G may be unstable in the culture medium over long incubation periods.
-
Interaction with components in the medium, such as salts or proteins in fetal bovine serum (FBS).
-
Changes in pH of the medium during incubation.
Solutions:
-
Reduce Incubation Time: If your experimental design allows, consider reducing the incubation time.
-
Replenish the Medium: For longer experiments, you may need to replenish the medium with freshly prepared Q3G at specific time points.
-
Use Serum-Free or Reduced-Serum Medium: If compatible with your cell line, consider using serum-free or reduced-serum medium, as serum proteins can sometimes contribute to compound precipitation.
-
pH Stability: Ensure your incubator's CO2 levels are stable to maintain the pH of the medium.
Workflow for Troubleshooting Solubility Issues
Quantitative Data Summary
The following tables summarize the available solubility and cytotoxicity data for Quercetin 3-O-gentiobioside and related quercetin glycosides. Note that specific solubility data for Q3G in cell culture media is limited; therefore, data from the aglycone quercetin is included for reference.
Table 1: Solubility of Quercetin and its Glycosides
| Compound | Solvent | Solubility | Reference |
| Quercetin 3-O-gentiobioside | DMSO | Soluble | [1] |
| Quercetin | DMSO | ~30 mg/mL | [2] |
| Quercetin | Ethanol | ~2 mg/mL | [2] |
| Quercetin | Aqueous Buffer (with DMSO) | ~1 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2) | [2] |
Table 2: Cytotoxicity of Quercetin Glycosides in Cell Culture
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Quercetin-3-O-glucoside | Caco-2 | MTT | 79 µg/mL | [3] |
| Quercetin-3-O-glucoside | HepG2 | MTT | 150 µg/mL | [3] |
| Quercetin-3-O-rhamnoside | HeLa | MTT | 46.67 µg/mL | [4] |
| Quercetin-3-O-β-D-glucuronide | HaCaT | ROS Assay | Effective at 5-10 µM | [5] |
| Quercetin-3-O-β-("2"-galloyl)-glucopyranoside | RAW 264.7 | Cytotoxicity | No cytotoxicity up to 50 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of a Quercetin 3-O-gentiobioside (Q3G) Stock Solution
Materials:
-
Quercetin 3-O-gentiobioside (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the amount of Q3G powder and DMSO needed to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of Q3G powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Gently vortex or sonicate the tube until the Q3G is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Q3G stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your Q3G stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%). Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity if available.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of Q3G. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathway Diagrams
Quercetin and its glycosides, including Q3G, are known to modulate several key signaling pathways involved in inflammation and cell proliferation.
NF-κB Signaling Pathway
MAPK Signaling Pathway
References
- 1. Quercetin 3-gentiobioside supplier | CAS No :7431-83-6 | AOBIOUS [aobious.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Anti-Inflammatory, Antioxidant, Moisturizing, and Antimelanogenesis Effects of Quercetin 3-O-β-D-Glucuronide in Human Keratinocytes and Melanoma Cells via Activation of NF-κB and AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to improve "Quercetin 3-O-gentiobioside" bioavailability for in vivo studies
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the bioavailability of Quercetin 3-O-gentiobioside in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-O-gentiobioside, and why is its bioavailability a concern?
Quercetin 3-O-gentiobioside is a glycoside of quercetin, a flavonoid known for its potent antioxidant and anti-inflammatory properties.[1][2] The "gentiobioside" refers to a disaccharide sugar moiety attached to the quercetin molecule. While glycosylation can sometimes improve the water solubility of quercetin, the specific sugar conjugate is a critical determinant of its absorption.[3][4]
The primary concern for in vivo studies is its low oral bioavailability.[3] Unlike some other quercetin glucosides, the gentiobioside linkage is poorly hydrolyzed by intestinal enzymes.[3] This inefficient conversion to the absorbable aglycone form (quercetin) significantly limits its systemic uptake and, consequently, its therapeutic efficacy.[3][5]
Q2: How does the bioavailability of Quercetin 3-O-gentiobioside compare to other quercetin forms?
Research indicates that the bioavailability of quercetin glycosides varies significantly. A study in rats demonstrated that while Quercetin 3-O-gentiobioside is water-soluble, its bioavailability was low, with a calculated F value of only 3.0%.[3] This is substantially lower than other glycosides like quercetin-3-O-maltoside (30%) and enzymatically modified isoquercitrin (35%).[3] Generally, quercetin-3-O-oligoglucosides and glucosides show much higher bioavailability than the parent quercetin aglycone or quercetin-3-O-rutinoside.[6][7][8]
Q3: What is the primary metabolic barrier for Quercetin 3-O-gentiobioside absorption?
The main barrier is enzymatic resistance in the small intestine. For most quercetin glycosides to be absorbed, they must first be hydrolyzed by intestinal epithelial enzymes (such as lactase-phlorizin hydrolase) to release quercetin aglycone, which can then be absorbed.[3][5][9] However, in vitro studies using homogenates of rat intestinal epithelium showed that these enzymes could not effectively hydrolyze Quercetin 3-O-gentiobioside.[3] This lack of hydrolysis is the rate-limiting step for its bioavailability.
Troubleshooting Guide: Improving Bioavailability
This section addresses the critical issue of poor intestinal hydrolysis and offers strategies to enhance the systemic exposure of Quercetin 3-O-gentiobioside for in vivo studies.
Issue: Low Plasma Concentration of Quercetin Metabolites Post-Oral Administration
If you are observing minimal or no detectable levels of quercetin or its metabolites (e.g., quercetin-3-O-glucuronide) in plasma after oral gavage of Quercetin 3-O-gentiobioside, the likely cause is poor absorption due to inefficient hydrolysis in the gut.
Solution 1: Enzymatic Pre-treatment to Enhance Absorption
A primary strategy is to convert the Quercetin 3-O-gentiobioside into a more readily absorbable form before administration. This involves an in vitro enzymatic hydrolysis step to break the gentiobioside bond.
-
Enzyme Selection : Choose a suitable β-glucosidase enzyme preparation known to have broad specificity, such as those derived from Aspergillus niger or almonds.
-
Reaction Buffer : Dissolve the Quercetin 3-O-gentiobioside in an appropriate buffer (e.g., 0.1 M citrate buffer, pH 5.0). The concentration will depend on the compound's solubility and the experiment's requirements.
-
Enzymatic Reaction :
-
Add the β-glucosidase to the solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) can be used.
-
Incubate the mixture at the optimal temperature for the enzyme (typically 37-50°C) with gentle agitation.
-
-
Monitoring : Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). The goal is to see the peak corresponding to Quercetin 3-O-gentiobioside decrease while peaks for the hydrolysis products (ideally quercetin-3-O-glucoside and subsequently quercetin aglycone) increase.
-
Reaction Termination : Once the desired level of hydrolysis is achieved, terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding an organic solvent like ethanol to precipitate the enzyme.
-
Purification & Preparation : The resulting solution, now enriched with more bioavailable quercetin forms, can be purified if necessary, or the entire reaction mixture can be formulated into a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.
Solution 2: Advanced Formulation Strategies
While the primary issue is enzymatic, advanced formulation techniques used for quercetin aglycone can also be applied. These methods improve solubility, protect the compound from degradation, and can enhance absorption across the intestinal epithelium.[2][10][11]
-
Phytosomes/Lecithin Complexation : This involves complexing the quercetin molecule with phospholipids like lecithin. This creates a more lipophilic entity that can better traverse cell membranes. Quercetin phytosome formulations have shown up to a 20-fold increase in the bioavailability of quercetin.[12]
-
Nanoformulations : Encapsulating the compound in nanocarriers can significantly improve its pharmacokinetic profile.[10][13][14]
-
Lipid-Based Nanocarriers : Nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can increase solubility and intestinal uptake.
-
Polymer-Based Nanocarriers : Micelles and nanoparticles made from biocompatible polymers can offer controlled release and targeted delivery.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS) : These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can dramatically increase the surface area for absorption. A self-emulsifying system with fenugreek galactomannans and lecithin increased quercetin bioavailability 62-fold.[6][7]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Nanotechnology Innovations to Enhance the Therapeutic Efficacy of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 5. Quercetin glucosides are completely hydrolyzed in ileostomy patients before absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving quercetin bioavailability: A systematic review and meta-analysis of human intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved Oral Absorption of Quercetin from Quercetin Phytosome®, a New Delivery System Based on Food Grade Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin nanoparticles with enhanced bioavailability as multifunctional agents toward amyloid induced neurotoxicity - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in Nanoformulations for Quercetin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin 3-O-gentiobioside Stability at Physiological pH: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Quercetin 3-O-gentiobioside at physiological pH. While direct stability data for this specific glycoside is limited in publicly available literature, this resource offers insights based on the well-documented behavior of its aglycone, quercetin, and general principles of flavonoid glycoside stability.
Frequently Asked Questions (FAQs)
Q1: How stable is Quercetin 3-O-gentiobioside at physiological pH (7.4)?
Q2: What is the expected degradation pathway for Quercetin 3-O-gentiobioside at physiological pH?
The primary degradation pathway is expected to be hydrolysis of the 3-O-gentiobioside bond, releasing quercetin and gentiobiose. This hydrolysis can be spontaneous but is significantly accelerated by enzymes like β-glucosidases. Once quercetin is formed, it is susceptible to auto-oxidation, especially at neutral to alkaline pH, leading to the opening of the C-ring and formation of various degradation products.[1][2]
Q3: My solution of Quercetin 3-O-gentiobioside is changing color at physiological pH. What does this indicate?
A color change, typically to a more yellow or brownish hue, is often an indicator of the degradation of the flavonoid structure. This is a known characteristic of quercetin, which undergoes auto-oxidation at pH levels of 7 and above.[3] The color change is likely due to the formation of oxidized quercetin products after the hydrolysis of the gentiobioside group.
Q4: How can I improve the stability of Quercetin 3-O-gentiobioside in my experiments?
To enhance stability, consider the following:
-
pH Control: If permissible for the experiment, maintaining a slightly acidic pH (below 6) can significantly slow down the degradation of the released quercetin.[3]
-
Minimizing Enzymatic Activity: If working with biological matrices, consider using inhibitors of β-glucosidases if they do not interfere with the experimental objectives.
-
Use of Antioxidants: The addition of other antioxidants, such as ascorbic acid, may help to protect the quercetin aglycone from oxidative degradation.
-
Storage Conditions: Store stock solutions at low temperatures (4°C or -20°C) and protect them from light to minimize degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of parent compound in solution | 1. Enzymatic hydrolysis of the glycoside. 2. Auto-oxidation of the released quercetin at physiological pH. | 1. Analyze for the presence of the quercetin aglycone to confirm hydrolysis. 2. If applicable, use purified enzyme inhibitors. 3. Re-evaluate the buffer system; consider a slightly more acidic pH if the experiment allows. 4. Prepare solutions fresh and use them immediately. |
| Inconsistent results between experimental repeats | 1. Variability in solution preparation and handling time. 2. Inconsistent pH of the medium. 3. Light-induced degradation. | 1. Standardize the time between solution preparation and use. 2. Ensure precise and consistent pH measurement and adjustment for all buffers. 3. Protect all solutions containing the compound from light by using amber vials or covering with foil. |
| Precipitate formation in the experimental medium | 1. Low aqueous solubility of the compound or its degradation products. | 1. Confirm the solubility of Quercetin 3-O-gentiobioside in your specific buffer system. 2. Consider the use of a co-solvent (e.g., DMSO, ethanol) if it does not interfere with the experiment, ensuring the final concentration is non-toxic to cells. |
Quantitative Data Summary
While specific data for Quercetin 3-O-gentiobioside is unavailable, the following table summarizes the degradation kinetics of the aglycone, quercetin , at and near physiological pH. This can serve as a proxy for the stability of the aglycone once it is released from the glycoside.
| Compound | pH | Temperature (°C) | Degradation Rate Constant (k) | Reference |
| Quercetin | 7.5 | 37 | 0.375 h⁻¹ | [5] |
| Quercetin | 6.0 | 37 | 2.81 x 10⁻² h⁻¹ | [5] |
Note: The significant increase in the degradation rate constant from pH 6.0 to 7.5 highlights the instability of quercetin in neutral to slightly alkaline conditions.
Experimental Protocols
Protocol 1: Assessment of Quercetin 3-O-gentiobioside Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to determine the stability of Quercetin 3-O-gentiobioside in a solution at physiological pH.
-
Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter the buffer through a 0.22 µm filter.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Quercetin 3-O-gentiobioside in a suitable solvent (e.g., DMSO or ethanol).
-
Incubation: a. Dilute the stock solution with the pH 7.4 PBS to the final desired concentration. b. Incubate the solution at a constant temperature (e.g., 37°C) in a light-protected container.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Sample Quenching: Immediately mix the aliquot with an equal volume of a quenching solution (e.g., cold methanol or acetonitrile with 0.1% formic acid) to stop any further degradation.
-
HPLC Analysis: a. Analyze the quenched samples by reverse-phase HPLC with UV detection (e.g., at the λmax of Quercetin 3-O-gentiobioside and quercetin). b. Use a suitable C18 column. c. The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.
-
Data Analysis: Plot the concentration of Quercetin 3-O-gentiobioside versus time to determine the degradation kinetics and calculate the half-life. Monitor for the appearance and concentration of the quercetin peak.
Visualizations
Caption: Experimental workflow for assessing the stability of Quercetin 3-O-gentiobioside.
Caption: Proposed degradation pathway of Quercetin 3-O-gentiobioside at physiological pH.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Long-term stability of quercetin nanocrystals prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
Technical Support Center: Optimizing the Extraction Yield of Quercetin 3-O-gentiobioside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Quercetin 3-O-gentiobioside from natural sources. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of Quercetin 3-O-gentiobioside.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Quercetin 3-O-gentiobioside | 1. Inappropriate Plant Material: The selected plant source may have low concentrations of the target compound, or it may have been harvested at the wrong time or stored improperly. 2. Inefficient Extraction Solvent: The polarity of the solvent may not be suitable for Quercetin 3-O-gentiobioside. 3. Suboptimal Extraction Conditions: Temperature, time, or the solid-to-liquid ratio may not be optimized. 4. Degradation of the Compound: Quercetin 3-O-gentiobioside can be sensitive to high temperatures, light, or pH. | 1. Verify Plant Material: Ensure the correct plant species and part are used, and consider the optimal harvest season. Proper drying and storage are crucial to preserve the compound. 2. Solvent Optimization: Test a range of solvents with varying polarities. Aqueous solutions of ethanol or methanol are often effective for extracting flavonoid glycosides. 3. Parameter Optimization: Systematically optimize extraction parameters using a design of experiments (DoE) approach. 4. Control Degradation: Employ milder extraction conditions, protect the sample from light, and control the pH of the extraction medium. |
| Co-extraction of a High Amount of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with the target molecule. 2. Complex Plant Matrix: The natural source may contain a high concentration of interfering substances like chlorophyll, lipids, or other flavonoids. | 1. Solvent System Refinement: Adjust the polarity of the extraction solvent to be more selective for Quercetin 3-O-gentiobioside. 2. Pre-extraction/Defatting: For non-polar impurities, consider a pre-extraction step with a non-polar solvent like hexane. 3. Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the crude extract before chromatographic analysis. |
| Inconsistent Extraction Yields Between Batches | 1. Variability in Plant Material: Natural products can have significant variations in their chemical composition based on genetics, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Minor deviations in the experimental protocol can lead to significant differences in yield. | 1. Standardize Plant Material: If possible, use a standardized or certified plant material. Otherwise, thoroughly mix the bulk plant material to ensure homogeneity. 2. Strict Protocol Adherence: Maintain strict control over all extraction parameters, including solvent preparation, temperature, time, and agitation speed. |
| Peak Tailing or Broadening in HPLC Analysis | 1. Column Overload: Injecting too concentrated a sample can lead to poor peak shape. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte. 3. Column Degradation: The stationary phase of the HPLC column may be deteriorating. | 1. Dilute Sample: Dilute the sample extract before injection. 2. Mobile Phase Optimization: Adjust the pH of the mobile phase (acidification with formic or acetic acid often improves peak shape for flavonoids) and optimize the gradient. 3. Column Maintenance/Replacement: Flush the column or replace it if it is old or has been subjected to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for Quercetin 3-O-gentiobioside?
Quercetin 3-O-gentiobioside has been identified in a variety of plant species. Notable sources include the leaves of tea plants (Camellia sinensis), specifically in certain cultivars, and the aerial parts of Polygonum hydropiper (water pepper). The concentration of the compound can vary significantly depending on the plant's genetic background, environmental conditions, and harvesting time.
Q2: Which extraction techniques are most effective for Quercetin 3-O-gentiobioside?
Several techniques can be employed, with the choice often depending on the available equipment, sample size, and desired efficiency.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is often faster and requires lower temperatures than conventional methods.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to rapid extraction.
-
Conventional Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. While less efficient, it is easy to perform with basic laboratory equipment.
-
Soxhlet Extraction: A classical method that provides thorough extraction but can be time-consuming and may expose the analyte to prolonged heat, potentially causing degradation.
Q3: How do different extraction parameters affect the yield?
The yield of Quercetin 3-O-gentiobioside is influenced by several key parameters:
-
Solvent Type and Concentration: The polarity of the solvent is critical. Aqueous mixtures of ethanol or methanol are commonly used. For instance, a 60% ethanol solution has been shown to be effective for extracting this compound from tea leaves.
-
Temperature: Higher temperatures generally increase extraction efficiency by improving solvent viscosity and diffusion. However, temperatures that are too high can lead to the degradation of the compound.
-
Time: The extraction yield typically increases with time up to a certain point, after which it plateaus. The optimal time will depend on the extraction method used.
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can enhance extraction but may lead to a more dilute extract, requiring a subsequent concentration step.
Q4: What is a typical purification strategy for Quercetin 3-O-gentiobioside?
After initial extraction, the crude extract is often complex and requires further purification. A common strategy involves:
-
Liquid-Liquid Partitioning: The crude extract can be partitioned between solvents of different polarities (e.g., water and ethyl acetate) to separate compounds based on their solubility.
-
Column Chromatography: Techniques such as silica gel or Sephadex column chromatography are frequently used for further separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining a highly pure compound, Prep-HPLC is the method of choice.
Q5: How can I accurately identify and quantify Quercetin 3-O-gentiobioside?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard analytical technique.
-
Identification: Identification is typically achieved by comparing the retention time and UV-Vis spectrum of the peak in the sample with that of a certified reference standard. For unambiguous identification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Quantification: Quantification is performed using HPLC with a Diode Array Detector (DAD) or a UV-Vis detector. A calibration curve is constructed using a series of known concentrations of a Quercetin 3-O-gentiobioside standard.
Quantitative Data Summary
The following table summarizes extraction conditions and yields from a study on the optimization of ultrasound-assisted extraction of Quercetin 3-O-gentiobioside from tea leaves.
| Parameter | Range Studied | Optimal Condition | Yield (mg/g) | Reference |
| Ethanol Concentration (%) | 40 - 80 | 60 | ~1.4 | |
| Extraction Temperature (°C) | 40 - 80 | 60 | ~1.4 | |
| Extraction Time (min) | 20 - 60 | 40 | ~1.4 | |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:30 | 1:20 | ~1.4 |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercetin 3-O-gentiobioside from Tea Leaves
This protocol is based on the optimized conditions reported for the extraction of Quercetin 3-O-gentiobioside from tea leaves.
-
Sample Preparation: Dry the tea leaves at a controlled temperature (e.g., 60°C) and grind them into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered tea leaves and place it in a flask.
-
Add 20 mL of 60% aqueous ethanol solution (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath set to 60°C.
-
Perform the extraction for 40 minutes.
-
-
Post-Extraction:
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.
-
Protocol 2: HPLC-DAD Analysis of Quercetin 3-O-gentiobioside
This protocol provides a general method for the analysis of Quercetin 3-O-gentiobioside.
-
Chromatographic System: An HPLC system equipped with a C18 column and a Diode Array Detector (DAD).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
A linear gradient from a low to a high concentration of Solvent B.
-
-
Detection: Monitor the eluent at a wavelength where Quercetin 3-O-gentiobioside shows maximum absorbance (e.g., around 350 nm).
-
Quantification: Prepare a stock solution of Quercetin 3-O-gentiobioside standard of known concentration. Create a series of dilutions to construct a calibration curve by plotting peak area against concentration. Inject the sample extract and determine the concentration of Quercetin 3-O-gentiobioside from the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction and analysis of Quercetin 3-O-gentiobioside.
Caption: Decision-making workflow for troubleshooting low extraction yields.
Technical Support Center: Troubleshooting HPLC Peak Tailing for Quercetin 3-O-gentiobioside
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing with Quercetin 3-O-gentiobioside and similar flavonoid glycosides in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for quantifying Quercetin 3-O-gentiobioside?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader or more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.
This distortion is problematic for several reasons:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and quantification of individual compounds in a complex mixture difficult.
-
Inaccurate Quantification: The asymmetry leads to unreliable and inconsistent peak area calculations, which compromises the accuracy and reproducibility of your results.
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively affect the limit of detection and quantification for your analyte.
Q2: What are the most common causes of peak tailing when analyzing Quercetin 3-O-gentiobioside on a C18 column?
For a polar, phenolic compound like Quercetin 3-O-gentiobioside, peak tailing in reversed-phase HPLC typically stems from unwanted secondary interactions with the stationary phase.
-
Secondary Silanol Interactions: The primary cause is often the interaction between the polar hydroxyl groups of the quercetin moiety and residual, unreacted silanol groups (Si-OH) on the surface of the silica-based C18 column. These acidic silanols can engage in strong hydrogen bonding or ionic interactions, causing some analyte molecules to be retained longer than others, resulting in a "tail".
-
Mobile Phase pH: The pH of the mobile phase is critical. If the pH is near the pKa of the analyte's phenolic groups or the silanol groups (typically pH > 3), a mixture of ionized and non-ionized species will exist. This dual state leads to inconsistent retention and peak distortion.
-
Column Overload: Injecting too high a concentration (mass overload) or too large a volume of your sample can saturate the stationary phase, leading to poor peak shape.
Troubleshooting Guide: A Systematic Approach
Q3: How can I systematically diagnose and solve the peak tailing issue with my compound?
A systematic approach is crucial to efficiently identify and resolve the root cause. The first step is to determine if the problem is chemical (related to interactions) or physical (related to the HPLC system).
First, determine the nature of the tailing. A physical problem (e.g., a column void, extra-column volume) will typically affect all peaks in the chromatogram, whereas a chemical problem (e.g., silanol interactions) will selectively affect active compounds like your analyte.
-
Diagnostic Test: Perform a diagnostic injection using a neutral, non-polar compound. See Protocol 1 for the detailed methodology.
-
Analysis:
-
If all peaks tail (including the neutral compound), the issue is likely physical . Proceed to the solutions in Table 3.
-
If only the analyte peak tails and the neutral compound peak is symmetrical, the issue is chemical . Proceed to the solutions in Table 2.
-
Data Presentation: Troubleshooting Tables
Table 1: Initial Diagnostic Steps
| Step | Action | Observation | Interpretation | Next Step |
| 1 | System Check | All peaks in the chromatogram are tailing. | The problem is likely physical/system-related . | Proceed to Table 3. |
| 2 | Chemical Check | Only the analyte peak (Quercetin 3-O-gentiobioside) is tailing, while other non-polar/neutral peaks are symmetrical. | The problem is likely chemical (analyte-specific interactions). | Proceed to Table 2. |
Table 2: Solutions for Chemical-Related Peak Tailing
| Solution | Methodology | Expected Outcome | Considerations |
| Lower Mobile Phase pH | Add an acidifier (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase to achieve a pH between 2.5 and 3.5. See Protocol 2 . | Suppresses the ionization of residual silanol groups, minimizing secondary interactions and improving peak symmetry. | Ensure the column is stable at low pH. Formic acid is volatile and ideal for LC-MS applications. |
| Use a Modern End-Capped Column | Switch to a high-purity, base-deactivated, or "end-capped" C18 column. | End-capping chemically blocks most of the active silanol groups, significantly reducing the potential for secondary interactions. | This is often the most effective long-term solution for analyzing polar or basic compounds. |
| Increase Buffer Concentration | For LC-UV, increase the concentration of a buffer (e.g., phosphate) in the mobile phase from 10 mM to 25-50 mM. | The higher ionic strength of the mobile phase can help "shield" the active silanol sites from the analyte. | Not recommended for LC-MS, as high buffer concentrations can cause ion suppression. Keep below 10 mM for MS. |
| Check for Overload | Reduce the sample concentration by preparing a dilution series (e.g., 1:2, 1:5, 1:10). See Protocol 3 . | If peak shape improves and retention time stabilizes upon dilution, the column was overloaded. | Determine the optimal sample concentration for your method to stay within the column's linear capacity. |
Table 3: Solutions for Physical-Related Peak Tailing (All Peaks Tailing)
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Column Void or Contamination | 1. Reverse-flush the column (if permitted by the manufacturer). 2. If flushing fails, replace the column. | A clean, well-packed column bed will restore a uniform flow path, resulting in symmetrical peaks. |
| Extra-Column Volume | 1. Check all fittings and connections between the injector and detector. 2. Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005"). 3. Ensure tubing is cut cleanly and sits flush within the fittings. | Minimizing dead volume prevents the separated analyte band from broadening before it reaches the detector. |
| Blocked Inlet Frit | 1. Replace the column inlet frit. 2. Install a guard column or in-line filter to protect the analytical column. | A clean frit ensures an even distribution of the sample onto the column head. |
Experimental Protocols
Protocol 1: Neutral Compound Injection Test
This protocol helps differentiate between chemical and physical causes of peak tailing.
-
Prepare a Neutral Standard: Dissolve a neutral, non-polar compound (e.g., toluene or uracil for reversed-phase) in the mobile phase at a low concentration (e.g., 0.1 mg/mL).
-
Equilibrate System: Ensure the HPLC system and column are fully equilibrated with your current mobile phase.
-
Injection: Inject 5-10 µL of the neutral standard onto the column using your current method conditions.
-
Analyze Peak Shape: Examine the resulting chromatogram. If the peak for the neutral standard is sharp and symmetrical, any tailing observed for Quercetin 3-O-gentiobioside is due to chemical interactions. If the neutral standard's peak also tails, the issue is likely physical.
Protocol 2: Mobile Phase pH Optimization
This protocol aims to improve peak shape by suppressing silanol interactions.
-
Prepare Mobile Phase A (Acidified): Prepare your aqueous mobile phase (e.g., HPLC-grade water) and add 0.1% v/v of a suitable acid (formic acid is common for LC-MS).
-
Prepare Mobile Phase B: Use your standard organic solvent (e.g., acetonitrile or methanol).
-
System Flush & Equilibration: Thoroughly flush the HPLC system with the new mobile phase A. Equilibrate the column with the initial gradient conditions for at least 15-20 column volumes.
-
Re-analysis: Inject your Quercetin 3-O-gentiobioside sample and compare the peak shape to the chromatogram obtained with the non-acidified mobile phase. A significant improvement in symmetry indicates that silanol interactions were a primary cause of the tailing.
Protocol 3: Sample Dilution Series for Overload Diagnosis
This protocol determines if peak tailing is caused by injecting too much sample.
-
Prepare Dilutions: Create a series of dilutions of your sample stock solution using the initial mobile phase as the diluent. Recommended dilutions are 1:2, 1:5, and 1:10.
-
Sequential Injections: Inject the same volume of each sample, starting with the most dilute and moving to the most concentrated.
-
Analyze Peak Shape and Retention: Compare the chromatograms. If the peak shape becomes more symmetrical and the retention time stabilizes or slightly increases as the sample becomes more dilute, mass overload was occurring. The concentration at which the peak shape and retention time no longer change is within the column's linear capacity.
"Quercetin 3-O-gentiobioside" light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper storage conditions for Quercetin 3-O-gentiobioside. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-O-gentiobioside and why are its storage conditions critical?
A1: Quercetin 3-O-gentiobioside is a flavonoid glycoside, a naturally occurring compound found in various plants. Like many flavonoids, its molecular structure is susceptible to degradation from environmental factors, particularly light and temperature. Improper storage can lead to the degradation of the compound, resulting in inaccurate experimental results and loss of biological activity. Therefore, adhering to strict storage and handling protocols is crucial for maintaining the compound's purity and efficacy.
Q2: What are the recommended long-term and short-term storage conditions for solid Quercetin 3-O-gentiobioside?
A2: For long-term storage, solid Quercetin 3-O-gentiobioside should be stored at -20°C, where it can remain stable for at least one year. For short-term storage, temperatures of 0°C are acceptable. It is imperative to store the solid compound in a desiccated environment to protect it from moisture.
Q3: How should I store stock solutions of Quercetin 3-O-gentiobioside?
A3: Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored in tightly sealed vials. For optimal stability, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month. It is crucial to protect these solutions from light. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q4: Is Quercetin 3-O-gentiobioside sensitive to light?
A4: Yes, flavonoids, in general, are known to be sensitive to light, and Quercetin 3-O-gentiobioside is no exception. Exposure to light, especially UV and blue light, can induce photodegradation. Therefore, it is essential to handle the compound and its solutions in a dimly lit environment and to store them in amber-colored vials or containers wrapped in aluminum foil to minimize light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results in bioassays. | Degradation of the compound due to improper storage or handling. | Verify that the compound and its solutions have been stored at the correct temperature and protected from light. Prepare fresh stock solutions from solid material and repeat the experiment. It is also advisable to check the purity of the compound using an analytical technique like HPLC. |
| Appearance of new peaks or a decrease in the main peak area in HPLC analysis. | The compound has degraded. This can be caused by exposure to light, elevated temperatures, or inappropriate pH of the solution. | Review the handling and storage procedures. Ensure that solutions are prepared fresh and used promptly. For HPLC analysis, use a mobile phase with an appropriate pH to maintain stability during the run. Consider performing a forced degradation study to identify potential degradation products. |
| Low solubility of the compound. | The compound may have precipitated out of solution, especially after a freeze-thaw cycle. | Before use, ensure the solution is completely thawed and vortex it gently to redissolve any precipitate. If solubility issues persist, consider preparing a fresh stock solution. The use of fresh DMSO is recommended as it can absorb moisture, which reduces solubility. |
| Color change in the solution. | Oxidation or degradation of the flavonoid. | Discard the solution and prepare a fresh one. Ensure that solvents are of high purity and de-gassed if necessary to remove dissolved oxygen. |
Quantitative Data on Stability
| Compound | Condition | Duration | Degradation (%) | Reference |
| Quercetin (in topical emulsion) | 45°C | 1 year | 8% - 48% | |
| Quercetin (in topical emulsion) | 4°C | 182 days | ~22% | |
| Quercetin (in topical emulsion) | 37°C | 182 days | ~12% | |
| Quercetin (in topical emulsion) | 45°C | 182 days | ~40% |
Experimental Protocols
Protocol for Assessing Photostability of Quercetin 3-O-gentiobioside
This protocol outlines a method to assess the photostability of Quercetin 3-O-gentiobioside in solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Quercetin 3-O-gentiobioside
- HPLC-grade methanol or DMSO
- HPLC-grade water with 0.1% formic acid (or other suitable acidic modifier)
- HPLC-grade acetonitrile
- Amber and clear glass vials
- A photostability chamber or a controlled light source (e.g., UV lamp)
- HPLC system with a UV-Vis or DAD detector
2. Preparation of Solutions:
- Prepare a stock solution of Quercetin 3-O-gentiobioside (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
- From the stock solution, prepare working solutions at a lower concentration (e.g., 50 µg/mL) in the same solvent.
- Divide the working solution into two sets of vials: one set of amber vials (for the dark control) and one set of clear vials (for the light-exposed samples).
3. Experimental Procedure:
- Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of the working solution by HPLC to determine the initial concentration and purity of Quercetin 3-O-gentiobioside.
- Light Exposure: Place the clear vials in a photostability chamber or at a fixed distance from a specific light source.
- Dark Control: Store the amber vials alongside the clear vials but protected from light (e.g., wrapped in aluminum foil).
- Time Points: Withdraw aliquots from both the light-exposed and dark control vials at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
- HPLC Analysis: Analyze the withdrawn aliquots by HPLC. A typical HPLC method for quercetin glycosides might involve a C18 column and a gradient elution with a mobile phase consisting of acidified water and acetonitrile. Detection is typically performed at a wavelength where the compound has maximum absorbance (e.g., around 350 nm).
4. Data Analysis:
- Calculate the peak area of Quercetin 3-O-gentiobioside at each time point for both the light-exposed and dark control samples.
- Determine the percentage of degradation at each time point relative to the initial concentration (T0).
- Plot the percentage of the remaining compound against time to visualize the degradation kinetics.
Visualizations
Caption: Recommended storage workflow for Quercetin 3-O-gentiobioside.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Navigating the Challenges of Quercetin Glycosides in Clinical Applications
Welcome to the Technical Support Center for the clinical application of quercetin glycosides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and application of quercetin glycosides.
Q1: What are the primary challenges I should be aware of when working with quercetin glycosides in a clinical research setting?
A1: The main hurdles in the clinical application of quercetin and its glycosides are their low aqueous solubility, poor oral bioavailability, rapid metabolism, and extensive first-pass metabolism in the liver and intestines.[1][2][3][4] These factors can significantly limit their therapeutic efficacy.
Q2: How should I store my quercetin glycoside samples to ensure stability?
A2: Quercetin glycosides are sensitive to light, pH, and temperature.[5] For optimal stability, solid forms should be stored at or below -20°C and protected from light.[6] Aqueous solutions of quercetin are unstable and should not be stored for more than a day.[6] It is advisable to prepare fresh solutions for each experiment and maintain acidic conditions (pH < 5) to minimize degradation.[5]
Q3: I'm having trouble dissolving quercetin for my cell culture experiments. What is the recommended procedure?
A3: Quercetin has very low water solubility. A common and effective method is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[7] This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO) to not be toxic to the cells. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.[2]
Q4: Are there any known safety concerns or side effects associated with quercetin supplementation in clinical trials?
A4: Quercetin is generally considered safe for most individuals when taken in appropriate doses.[8] Some reported mild side effects include headache and gastrointestinal discomfort.[8] However, high doses may affect kidney function, and it may interact with certain medications like blood thinners.[8][9] It is essential to consult relevant safety data and clinical trial information before use.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Nanoparticle Formulation
Problem: My quercetin-loaded nanoparticles are aggregating.
-
Possible Cause: Insufficient stabilization. The choice and concentration of a stabilizing agent are critical to prevent the high surface tension of hydrophobic quercetin nanoparticles from causing them to clump together.[10]
-
Solution:
-
Optimize Stabilizer Concentration: Empirically test different concentrations of your chosen stabilizer (e.g., Poloxamers, PVA).
-
Select an Appropriate Stabilizer: Ensure the stabilizer is compatible with your nanoparticle matrix and solvent system. For instance, steric stabilization requires a stabilizer tail that is well-solvated by the surrounding medium.[10]
-
Control Environmental Factors: Ensure the pH and ionic strength of your aqueous phase are optimal for nanoparticle stability.
-
Problem: The encapsulation efficiency of my quercetin nanoparticles is low.
-
Possible Cause 1: Poor affinity of quercetin for the nanoparticle core.
-
Solution 1:
-
Modify the nanoparticle composition to enhance hydrophobic interactions with quercetin.
-
Consider using a different nanoparticle type (e.g., solid lipid nanoparticles for a lipophilic drug like quercetin).
-
-
Possible Cause 2: Drug leakage during the formulation process.
-
Solution 2:
-
Optimize the process parameters. For example, in nanoprecipitation, the rate of addition of the organic phase to the aqueous phase can influence encapsulation.
-
For methods involving temperature, ensure it remains below the melting point of the lipid or polymer to prevent drug expulsion.
-
-
Possible Cause 3: Suboptimal drug-to-carrier ratio.
-
Solution 3:
-
Experiment with different ratios of quercetin to the polymer or lipid. An excessively high drug load can lead to inefficient encapsulation.[11]
-
Enzymatic Modification
Problem: The enzymatic hydrolysis of rutin to isoquercitrin is incomplete or has a low yield.
-
Possible Cause 1: Suboptimal reaction conditions.
-
Solution 1:
-
pH and Temperature: Ensure the pH and temperature of the reaction mixture are optimal for the specific enzyme being used (e.g., hesperidinase, α-L-rhamnosidase).[12][13]
-
Enzyme Concentration: Titrate the enzyme concentration to find the most efficient amount for the given substrate concentration.
-
Reaction Time: Monitor the reaction over time to determine the optimal duration for maximum conversion without significant product degradation.[12][14]
-
-
Possible Cause 2: Enzyme inhibition or inactivation.
-
Solution 2:
-
Product Inhibition: High concentrations of the product (isoquercitrin) can sometimes inhibit the enzyme. Consider methods for in-situ product removal if this is suspected.
-
Substrate Purity: Ensure the rutin substrate is of high purity, as impurities may inhibit the enzyme.
-
Cell-Based Assays
Problem: I am observing inconsistent or unexpected results in my cell-based assays with quercetin glycosides.
-
Possible Cause 1: Degradation of quercetin in the cell culture medium.
-
Solution 1:
-
Quercetin can degrade in neutral to alkaline pH, which is typical for cell culture media.[15] Prepare fresh quercetin solutions for each experiment and minimize the time the compound is in the medium before and during the assay.
-
Consider including antioxidants like EDTA in the medium, which has been shown to inhibit some degradative pathways.[15]
-
-
Possible Cause 2: Interaction with serum proteins in the medium.
-
Solution 2:
-
Quercetin can bind to proteins in fetal bovine serum (FBS), which may reduce its effective concentration.
-
Consider conducting initial experiments in serum-free medium to establish a baseline, or quantify the unbound fraction of quercetin in your complete medium.
-
-
Possible Cause 3: Cytotoxicity of the delivery vehicle.
-
Solution 3:
-
If using a solvent like DMSO to dissolve quercetin, ensure the final concentration is well below the cytotoxic threshold for your cell line.[2] Always include a vehicle-only control to account for any effects of the solvent.
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from various studies on the improved bioavailability of quercetin through different formulation strategies.
Table 1: Bioavailability of Quercetin Nanosuspensions
| Formulation | Stabilizer(s) | Metabolic Inhibitor | Absolute Bioavailability (%) | Reference |
| Quercetin water suspension | - | - | 3.61 | [7] |
| TPGS-Que-NSps | TPGS | - | 15.55 | [7] |
| TPGS-SO-Que-NSps | TPGS | Sodium Oleate | 6.93 | [7] |
| SPC-Que-NSps | Soybean Lecithin | - | 12.38 | [7] |
| SPC-Pip-Que-NSps | Soybean Lecithin | Piperine | 23.58 | [7] |
Table 2: Pharmacokinetic Parameters of Quercetin Phytosome®
| Treatment | Dose | Cmax (ng/mL) | AUC0–24h (ng·h/mL) | Fold Increase in AUC vs. Unformulated | Reference |
| Unformulated Quercetin | 500 mg | 14.48 ± 6.65 | 27.44 | - | [2] |
| Quercetin Phytosome® (FQ-35) | 500 mg | 314.66 ± 135.46 | 1703.50 | ~62 | [2] |
| Unformulated Quercetin | 500 mg | - | - | - | [16] |
| Quercetin Phytosome® | 500 mg | 223 | - | ~18 | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of Quercetin-Loaded Solid Lipid Nanoparticles (SLNs)
Method: Coacervation
Materials:
-
Quercetin
-
Stearic acid (lipid)
-
Arabic gum (stabilizer)
-
Citric acid (coacervating agent)
-
Absolute ethanol
-
Distilled water
Procedure:
-
Disperse sodium stearate (the salt of stearic acid) in distilled water and heat above its Krafft point with stirring (300 rpm) until a clear solution is formed.
-
Prepare a 5 mM solution of quercetin in absolute ethanol.
-
Add the quercetin solution to the hot lipid solution.
-
Add the stabilizer solution (Arabic gum) dropwise to the hot mixture while stirring.
-
Add the coacervating agent (citric acid) dropwise until a pH of 4 is reached.
-
Use an iced water bath to cool the mixture to 15°C while maintaining stirring.[5]
Preparation of Quercetin Phytosomes
Method: Thin Layer Hydration
Materials:
-
Quercetin
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Methanol
-
Dichloromethane
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dissolve quercetin and phosphatidylcholine in methanol, and cholesterol in dichloromethane.
-
Combine the solutions in a round-bottom flask.
-
Evaporate the solvents using a rotary evaporator at 45°C to form a thin film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the film with phosphate-buffered saline at 45°C with gentle agitation to form the phytosome suspension.[17]
Signaling Pathways and Experimental Workflows
KEAP1-NRF2 Signaling Pathway
Quercetin can activate the NRF2 antioxidant response pathway. Under normal conditions, KEAP1 targets NRF2 for degradation. Quercetin can disrupt the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant genes.
Caption: Quercetin's modulation of the KEAP1-NRF2 antioxidant pathway.
Androgen Receptor (AR) Signaling Pathway
Quercetin has been shown to inhibit the androgen receptor signaling pathway, which is crucial in the progression of prostate cancer. It can reduce the expression of AR and its downstream targets like Prostate-Specific Antigen (PSA).
Caption: Inhibition of the Androgen Receptor signaling pathway by quercetin.
Experimental Workflow: Nanoparticle Formulation and Characterization
This diagram outlines a typical workflow for the development and evaluation of quercetin-loaded nanoparticles.
Caption: A generalized workflow for quercetin nanoparticle development.
References
- 1. Development and Characterization of Quercetin-Loaded Delivery Systems for Increasing Its Bioavailability in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Quercetin‐Assisted Silver Nanoparticles Synthesis and Evaluation of Their Hemocompatibility, Antioxidant, Anti‐Inflammatory, and Antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin nanoparticles as a therapeutic approach: pharmacological actions and potential applications in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Development and optimization of quercetin-loaded PLGA nanoparticles by experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile production of quercetin nanoparticles using 3D printed centrifugal flow reactors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02745C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. longchangchemical.com [longchangchemical.com]
- 14. Optimization of Subcritical Water Hydrolysis of Rutin into Isoquercetin and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agscientific.com [agscientific.com]
- 17. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Quercetin 3-O-gentiobioside (Q3G) Delivery Systems: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful formulation and evaluation of Quercetin 3-O-gentiobioside (Q3G) delivery systems. Given the limited specific data on Q3G delivery systems, much of the guidance is adapted from established protocols for quercetin, its aglycone parent compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating Quercetin 3-O-gentiobioside (Q3G) delivery systems?
A1: The primary challenges in formulating Q3G delivery systems are similar to those for quercetin and include:
-
Low Aqueous Solubility: Although the glycosidic moiety of Q3G improves water solubility compared to quercetin aglycone, its overall solubility can still be a limiting factor for achieving high drug loading in delivery systems.
-
Chemical Instability: Q3G is susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, and oxidative environments.[1][2] This can lead to a loss of therapeutic efficacy.
-
Low Bioavailability: Like many flavonoids, Q3G's bioavailability can be limited by factors such as poor absorption and rapid metabolism in the body.[3]
-
Encapsulation Efficiency: Achieving high and reproducible encapsulation efficiency of Q3G within delivery systems can be challenging due to its physicochemical properties.
Q2: Which delivery systems are most promising for enhancing the efficacy of Q3G?
A2: Several delivery systems have shown promise for improving the bioavailability and stability of quercetin and are applicable to Q3G.[2] These include:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds.[4]
-
Nanoparticles: Polymeric nanoparticles can protect Q3G from degradation and provide controlled release.
-
Phytosomes: These are lipid-compatible complexes of the natural compound with phospholipids, which can enhance absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing the solubility and absorption of poorly water-soluble drugs.[5]
Q3: How does the glycosylation in Q3G affect its bioavailability compared to quercetin?
A3: Generally, glycosylation can influence the absorption of flavonoids. In the case of quercetin, some studies suggest that glucosylation at the 3-O position can improve its absorption in the small intestine.[6] Quercetin-3-O-oligoglucosides have been reported to exhibit higher bioavailability than quercetin-3-O-glucoside and significantly higher than quercetin aglycone.[6][7] This suggests that the gentiobioside moiety (a diglucoside) in Q3G could potentially lead to better bioavailability compared to quercetin.
Q4: What are the key signaling pathways modulated by Quercetin and potentially Q3G?
A4: Quercetin is known to modulate a variety of signaling pathways involved in cellular processes like inflammation, oxidative stress, and apoptosis.[8][9] These pathways are likely to be affected by Q3G as well, following its potential hydrolysis to quercetin in the body. Key pathways include:
-
Nrf2/HO-1 Pathway: Involved in the antioxidant defense system.[9]
-
NF-κB Pathway: A key regulator of inflammation.[8]
-
PI3K/Akt/mTOR Pathway: Plays a crucial role in cell survival and proliferation.[8]
-
MAPK/ERK1/2 Pathway: Involved in cellular responses to external stimuli.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency of Q3G | Poor solubility of Q3G in the organic solvent used for formulation. Incompatibility between Q3G and the delivery system components. Suboptimal process parameters (e.g., sonication time, homogenization pressure). | Optimize the solvent system by using a co-solvent to improve Q3G solubility. Screen different lipids, polymers, or surfactants for better compatibility. Systematically vary process parameters to find the optimal conditions for encapsulation. |
| Instability of the Q3G Formulation (e.g., aggregation, drug leakage) | Inappropriate surface charge of the particles. Degradation of Q3G or the carrier material. High polydispersity of the formulation. | Modify the surface charge by adding charged lipids or polymers to enhance electrostatic repulsion. Store the formulation at a lower temperature, protected from light, and consider adding antioxidants.[10] Optimize the formulation and preparation process to achieve a narrower size distribution. |
| Inconsistent In Vitro Release Profile | "Burst release" due to surface-adsorbed Q3G. Incomplete release due to strong interaction between Q3G and the carrier. Degradation of Q3G in the release medium. | Wash the formulation to remove unencapsulated and surface-adsorbed Q3G. Adjust the composition of the delivery system to modulate the drug-carrier interaction. Ensure the stability of Q3G in the release medium by adjusting pH or adding stabilizers. |
| Poor In Vivo Efficacy Despite Good In Vitro Results | Rapid clearance of the delivery system from circulation. Insufficient release of Q3G at the target site. Degradation of the formulation in the gastrointestinal tract (for oral delivery). | Modify the surface of the delivery system with PEG (PEGylation) to increase circulation time. Design the delivery system for triggered release at the target site (e.g., pH-sensitive). Use enteric coatings or mucoadhesive polymers to protect the formulation and enhance absorption. |
Quantitative Data on Bioavailability Enhancement of Quercetin Formulations
The following table summarizes the reported fold increase in bioavailability for various quercetin delivery systems compared to the unformulated compound. While this data is for quercetin, it provides a valuable reference for the potential enhancements achievable for Q3G.
| Delivery System | Fold Increase in Bioavailability (AUC) | Reference |
| Self-emulsifying fenugreek galactomannans and lecithin encapsulation | 62-fold | [6][11] |
| Lecithin phytosome | 20.1-fold | [6] |
| Quercetin-3-O-glucoside-γ-cyclodextrin inclusion complex | 10.8-fold | [6] |
| Nanosuspensions with metabolic inhibitors (SPC-Pip-Que-NSps) | 23.58% (absolute bioavailability) vs 3.61% for suspension | [12] |
| Self-Emulsifying Drug Delivery System (SEDDS) | ~5-fold | [5] |
Experimental Protocols
Note: The following protocols are adapted from established methods for quercetin and should be optimized for Quercetin 3-O-gentiobioside.
Protocol 1: Preparation of Q3G-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve Quercetin 3-O-gentiobioside and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform:methanol mixture).
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin lipid film on the wall of the round-bottom flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
-
Size Reduction:
-
To obtain smaller and more uniform liposomes, subject the hydrated liposome dispersion to sonication (using a probe or bath sonicator) or high-pressure homogenization.
-
-
Purification:
-
Remove unencapsulated Q3G by centrifugation, dialysis, or size exclusion chromatography.
-
Protocol 2: Characterization of Q3G Delivery Systems
-
Particle Size and Polydispersity Index (PDI):
-
Determine the mean particle size and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Measure the surface charge of the particles using Laser Doppler Velocimetry to predict the stability of the formulation.
-
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated Q3G from the formulation.
-
Disrupt the delivery system (e.g., using a suitable solvent like methanol) to release the encapsulated Q3G.
-
Quantify the amount of Q3G using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Total amount of Q3G - Amount of free Q3G) / Total amount of Q3G * 100
-
DL% = (Weight of encapsulated Q3G) / (Total weight of the delivery system) * 100
-
-
-
In Vitro Release Study:
-
Use a dialysis bag method or a sample and separate method.
-
Place the Q3G formulation in a release medium that mimics physiological conditions (e.g., PBS at pH 7.4).
-
At predetermined time intervals, withdraw samples and quantify the amount of released Q3G by HPLC.
-
Visualizations
Caption: Experimental workflow for Q3G delivery systems.
Caption: Q3G's potential effect on antioxidant and inflammatory signaling pathways.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanotechnology Innovations to Enhance the Therapeutic Efficacy of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel self-emulsifying formulation of quercetin for improved in vivo antioxidant potential: implications for drug-induced cardiotoxicity and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving Physicochemical Stability of Quercetin-Loaded Hollow Zein Particles with Chitosan/Pectin Complex Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Bioavailability and Pharmacokinetics of a Natural Self-Emulsifying Reversible Hybrid-Hydrogel System of Quercetin: A Randomized Double-Blinded Comparative Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing "Quercetin 3-O-gentiobioside" degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Quercetin 3-O-gentiobioside during extraction processes.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of Quercetin 3-O-gentiobioside, leading to its degradation.
Issue 1: Low Yield of Quercetin 3-O-gentiobioside and High Levels of Quercetin Aglycone
Possible Cause: Deglycosylation of Quercetin 3-O-gentiobioside due to excessive heat, prolonged extraction time, or inappropriate pH.
Troubleshooting Steps:
-
Optimize Extraction Temperature: High temperatures can cleave the glycosidic bond.[1][2][3][4] It is recommended to use lower extraction temperatures. For heat-sensitive compounds like glycosides, methods like ultrasound-assisted extraction (UAE) can be performed at lower temperatures compared to traditional methods like Soxhlet.[5]
-
Minimize Extraction Time: Extended exposure to extraction conditions can promote degradation. Optimize the extraction time to ensure maximum recovery without significant degradation.
-
Control pH of the Extraction Solvent: Both strongly acidic and alkaline conditions can lead to the hydrolysis of the glycosidic linkage.[6][7] Maintain a neutral or slightly acidic pH (around pH 4-6) to minimize degradation.
-
Choice of Solvent: The polarity of the solvent can influence extraction efficiency and stability. Ethanol and methanol are commonly used solvents for flavonoid extraction.[8] The presence of a sugar moiety, such as in Quercetin 3-O-gentiobioside, can protect the flavonoid from degradation during certain extraction methods like microwave and ultrasonic assisted extraction.[4]
Issue 2: Presence of Unknown Peaks in the Chromatogram
Possible Cause: Formation of degradation products other than the aglycone due to oxidative degradation.
Troubleshooting Steps:
-
Work under an Inert Atmosphere: The presence of oxygen, especially at elevated temperatures, can lead to the oxidative degradation of the flavonoid structure.[9] Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Use of Antioxidants: The addition of small amounts of antioxidants, such as ascorbic acid or L-cysteine, to the extraction solvent can help prevent oxidative degradation.[6]
-
Protect from Light: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids.[5] Conduct the extraction in amber-colored glassware or protect the extraction vessel from light.
II. Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of Quercetin 3-O-gentiobioside during extraction?
A1: The primary factors leading to the degradation of Quercetin 3-O-gentiobioside are:
-
Temperature: High temperatures can cause thermal degradation, primarily through the cleavage of the glycosidic bond (deglycosylation) to form the quercetin aglycone.[1][2][3][4]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkage.[6][7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[9]
-
Light: Exposure to light can cause photodegradation.[5]
-
Enzymes: If the plant material is not properly handled, endogenous enzymes like β-glucosidases can hydrolyze the glycosidic bond.
Q2: What is the primary degradation product of Quercetin 3-O-gentiobioside?
A2: The main degradation product is the aglycone, Quercetin , formed by the cleavage of the gentiobioside sugar moiety from the flavonoid backbone.[1][2][3] Further degradation of the quercetin aglycone can occur under harsh conditions, leading to smaller phenolic compounds.
Q3: Which extraction method is least likely to cause degradation?
A3: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred as they can be performed at lower temperatures and for shorter durations compared to conventional methods like reflux or Soxhlet extraction, thus minimizing thermal degradation.[4]
Q4: How can I monitor the degradation of Quercetin 3-O-gentiobioside during my experiment?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the most common and reliable method for monitoring the concentration of Quercetin 3-O-gentiobioside and detecting the formation of its degradation products, such as the quercetin aglycone.[1][2][10] A stability-indicating HPLC method should be developed and validated for accurate quantification.
III. Data Presentation
Table 1: Influence of Temperature on the Degradation of Quercetin Glycosides
| Temperature (°C) | Quercetin Glycoside | Degradation (%) after 60 min | Primary Degradation Product | Reference |
| 100 | Quercetin-3-O-glucoside | Significant | Quercetin | [1][2][3] |
| 180 | Quercetin-3-O-glucoside | > 80% | Quercetin | [1][2][3] |
| 180 | Quercetin-3-O-galactoside | ~75% | Quercetin | [1][3] |
| 180 | Quercetin-3-O-rhamnoside | > 90% | Quercetin | [1][3] |
Note: Specific kinetic data for Quercetin 3-O-gentiobioside is limited. The data presented is for similar quercetin monoglycosides to illustrate the general trend of thermal degradation.
Table 2: Effect of pH on the Stability of Quercetin
| pH | Temperature (°C) | Stability | Degradation Products | Reference |
| < 4 | Ambient | Generally Stable | - | [6] |
| 4 - 6 | Ambient | Relatively Stable | - | [6] |
| > 7 | Ambient | Prone to Oxidation | Benzofuranone derivatives, protocatechuic acid, phloroglucinol carboxylic acid | [6] |
| > 7 | 90 | Rapid Degradation | Protocatechuic acid, phloroglucinol carboxylic acid | [3][6] |
Note: Data primarily pertains to the quercetin aglycone, as deglycosylation is the initial degradation step for glycosides under harsh pH conditions.
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Quercetin 3-O-gentiobioside Analysis
This protocol outlines a general procedure for developing an HPLC method to monitor the stability of Quercetin 3-O-gentiobioside.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode-Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
A common mobile phase for flavonoid analysis is a gradient of acidified water (e.g., with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.
-
Example Gradient: Start with a higher percentage of aqueous phase and gradually increase the organic phase percentage over the run time to elute compounds with increasing hydrophobicity.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of pure Quercetin 3-O-gentiobioside standard in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of Quercetin aglycone standard.
-
Dilute the stock solutions to create a series of calibration standards.
-
Prepare extraction samples by dissolving a known amount of the extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Column temperature: Maintain at a constant temperature, e.g., 25-30 °C.
-
Detection wavelength: Monitor at the maximum absorbance wavelength of Quercetin 3-O-gentiobioside (typically around 254 nm and 350-370 nm).
-
-
Forced Degradation Study (Method Validation):
-
To ensure the method is stability-indicating, perform forced degradation studies on a pure standard of Quercetin 3-O-gentiobioside.
-
Acid/Base Hydrolysis: Treat the standard with a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat the standard with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the standard solution at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose the standard solution to UV light.
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak of Quercetin 3-O-gentiobioside.
-
V. Mandatory Visualization
Caption: Degradation pathway of Quercetin 3-O-gentiobioside.
Caption: Optimized workflow for Quercetin 3-O-gentiobioside extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. ijam.co.in [ijam.co.in]
- 3. researchgate.net [researchgate.net]
- 4. In vitro degradation of the flavonol quercetin and of quercetin glycosides in the porcine hindgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin enhances vitamin D2 stability and mitigate the degradation influenced by elevated temperature and pH value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Quercetin 3-O-gentiobioside and Rutin
For Immediate Release
This guide provides a detailed comparison of the antioxidant capacities of two prominent quercetin glycosides: Quercetin 3-O-gentiobioside and Rutin (Quercetin 3-O-rutinoside). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their relative antioxidant potential supported by available experimental data.
Executive Summary
Quercetin and its glycosides are renowned for their potent antioxidant properties. This guide focuses on a comparative evaluation of Quercetin 3-O-gentiobioside and Rutin, two important naturally occurring flavonoids. While direct, side-by-side quantitative comparisons in single studies are limited in publicly available literature, this report synthesizes available data to provide insights into their respective antioxidant efficacies. Rutin has been extensively studied, with established antioxidant values in various assays. Quercetin 3-O-gentiobioside, a key bioactive compound in plants like okra, is recognized for its significant contribution to the antioxidant capacity of these plant extracts. Both compounds exert their effects not only through direct radical scavenging but also by modulating key cellular signaling pathways, most notably the Nrf2-ARE pathway, which enhances endogenous antioxidant defenses.
Quantitative Antioxidant Capacity
The following table summarizes the available quantitative data for the antioxidant capacity of Rutin from various studies. A direct comparison with purified Quercetin 3-O-gentiobioside is challenging due to the limited availability of specific IC50 values for the pure compound in the reviewed literature. Studies on plant extracts rich in Quercetin 3-O-gentiobioside, such as from Annona coriacea and okra, indicate its strong antioxidant potential[1][2][3][4]. In studies on Annona coriacea, quercetin derivatives, including both Quercetin 3-O-gentiobioside and Rutin, demonstrated potent activity in DPPH and FRAP assays.
Table 1: Antioxidant Capacity of Rutin (Quercetin 3-O-rutinoside)
| Assay | IC50 (µg/mL) | Source(s) |
| DPPH Radical Scavenging | 9.17 | [5] |
| ABTS Radical Scavenging | 4.68 | [2] |
| Nitric Oxide Scavenging | 1.43 | [5] |
IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the commonly cited antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidant compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound (Quercetin 3-O-gentiobioside or Rutin). A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in the color intensity, measured as a decrease in absorbance, is proportional to the antioxidant's activity.
Protocol:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured with a spectrophotometer at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance in the presence of the antioxidant.
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage versus concentration.
Signaling Pathways in Antioxidant Action
Beyond direct chemical interactions with free radicals, both Quercetin 3-O-gentiobioside and Rutin exert their antioxidant effects by modulating intracellular signaling pathways. The most prominent of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like quercetin glycosides, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various genes, leading to the transcription of a suite of protective enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.[4][6][7][8][9] This cellular defense mechanism provides a more sustained antioxidant effect compared to direct radical scavenging alone.
Rutin has been shown to upregulate endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[2] It also modulates inflammatory pathways by suppressing the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes.[2]
Caption: Nrf2-ARE Signaling Pathway Activation by Quercetin Glycosides.
Conclusion
Both Quercetin 3-O-gentiobioside and Rutin are potent antioxidants. While quantitative data for Rutin is more readily available and demonstrates its significant radical scavenging capabilities, qualitative and extract-based studies strongly suggest a comparable or potentially higher antioxidant activity for Quercetin 3-O-gentiobioside in certain assays. A crucial aspect of their antioxidant function lies in their ability to activate the Nrf2 signaling pathway, leading to an enhanced endogenous antioxidant response. Further head-to-head studies on the purified compounds are warranted to definitively delineate the nuances in their antioxidant capacities and mechanisms of action. This information will be invaluable for the targeted development of these natural compounds in therapeutic and preventative applications against oxidative stress-related pathologies.
References
- 1. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rutin? [synapse.patsnap.com]
- 3. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
A Comparative In Vitro Analysis of Quercetin and Its Glycosides: A Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Quercetin, a prominent dietary flavonoid, is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties. However, in nature and in dietary supplements, it predominantly exists as glycosides—molecules where quercetin is attached to a sugar moiety. The type and position of this sugar can significantly influence the compound's biological activity and bioavailability. This guide provides a comparative in vitro analysis of quercetin and its common glycosides, including rutin (quercetin-3-O-rutinoside), isoquercitrin (quercetin-3-O-glucoside), and quercitrin (quercetin-3-O-rhamnoside), supported by experimental data to inform research and development.
Comparative Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This activity is typically evaluated using assays that measure radical scavenging ability, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, or metal-chelating and reducing power capabilities.
In vitro studies consistently demonstrate that the aglycone, quercetin, possesses the most potent free-radical scavenging activity. The glycosylation of quercetin generally diminishes its efficacy in these assays, as the sugar moiety can hinder access to the free radical and alter the molecule's electrochemical properties. However, the type of sugar also plays a role. For instance, isoquercitrin has been shown to have stronger superoxide anion-scavenging and Fe²⁺-binding abilities than quercitrin, a difference attributed to the 6″-OH group in isoquercitrin's glucose moiety.[1][2][3] Conversely, quercitrin may exhibit greater activity in hydrogen-donating assays like the DPPH assay.[1][2][3]
Table 1: Comparative Antioxidant Activity (IC₅₀ Values)
| Compound | DPPH Scavenging IC₅₀ | ABTS Scavenging IC₅₀ | Superoxide Scavenging IC₅₀ |
|---|---|---|---|
| Quercetin | 0.55 µg/mL[4] | 1.17 µg/mL[4], 1.89 µg/mL[5] | Not Reported |
| Rutin | 2.93 µg/mL vs 9.65 µg/mL for Quercetin[6] | 4.68 µg/mL[5] | Not Reported |
| Isoquercitrin | 19.34 µM[2] | 3.54 µg/mL[5] | 78.16 µM[2][3] |
| Quercitrin | 13.51 µM[2] | Not Reported | 87.99 µM[2][3] |
Note: Lower IC₅₀ values indicate greater antioxidant potency. Values are synthesized from multiple sources and experimental conditions may vary.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common method for assessing antioxidant activity.
-
Preparation: A stock solution of DPPH in methanol is prepared. A series of concentrations of the test compounds (quercetin, rutin, etc.) are also prepared.
-
Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
Comparative Anti-inflammatory Effects
Quercetin and its glycosides are known to exert anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[7] This is often achieved by modulating key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.
In vitro studies, often using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells), generally show that quercetin is a more potent inhibitor of inflammatory markers than its glycosides.[8][9] This is because the aglycone can more readily interact with intracellular signaling proteins. However, the glycosides are not inactive; they can be hydrolyzed to quercetin by cellular enzymes, thereby acting as prodrugs. The anti-inflammatory effect of quercetin involves reducing the expression of TNF-α, IL-6, and IL-1β.[7][10]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Effect on NO Production | Effect on TNF-α Production | NF-κB Inhibition |
|---|---|---|---|
| Quercetin | Potent Inhibition[11] | Significant dose-dependent inhibition[12][13] | Potent Inhibition[14] |
| Rutin | Less potent than quercetin | Less potent than quercetin | Less potent than quercetin |
| Isoquercitrin | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition |
| Quercitrin | Less potent than quercetin[8][9] | Less potent than quercetin | Less potent than quercetin |
Note: Direct comparative IC₅₀ values for inflammatory markers are not widely available in single studies. Potency is ranked based on qualitative and semi-quantitative data from the literature.
Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a set time (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
Measurement: The absorbance is measured at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO produced.
-
Analysis: The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control cells.
Comparative Anticancer Activity
The cytotoxic effects of quercetin and its glycosides against various cancer cell lines are a subject of intense research. Quercetin has been shown to induce apoptosis and inhibit cell proliferation in a wide range of cancers.[15] Generally, the aglycone exhibits superior in vitro anticancer activity compared to its glycosides.[16] The presence of the sugar moiety can reduce cellular uptake and interaction with intracellular targets.
Table 3: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | CT-26 (Colon) | HepG2 (Liver) |
|---|---|---|---|---|
| Quercetin | 37 µM[8], 37.06 µM[15] | >100 µM[8] | 32.4 µM (48h)[17] | >100 µM |
| Rutin | Generally higher than Quercetin | Not Reported | Not Reported | Not Reported |
| Isoquercitrin | Not Reported | Not Reported | Not Reported | Not Reported |
| Quercitrin | Not Reported | Not Reported | Not Reported | Not Reported |
Note: IC₅₀ values are highly dependent on the cell line and incubation time. Data for glycosides are limited and often show significantly lower potency than quercetin.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Incubation: The plate is incubated for a few hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured, typically between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is calculated from the dose-response curve.
Comparative In Vitro Bioavailability (Caco-2 Permeability)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption. These cells differentiate to form a monolayer that mimics the intestinal epithelial barrier. The apparent permeability coefficient (Papp) is calculated to estimate a compound's potential for oral absorption.
Studies on the permeability of quercetin and its glycosides have yielded varied results. Some research indicates that the aglycone, quercetin, being more lipophilic, has a higher permeability than its glycosides.[1] However, other studies suggest that glycosylation can, in some cases, increase permeability, possibly through interaction with glucose transporters like SGLT1, although this is debated.[16][18][19] It is also known that Caco-2 cells can hydrolyze quercetin glycosides, releasing the more permeable quercetin aglycone.[18]
Table 4: Comparative Caco-2 Permeability (Papp (A→B) x 10⁻⁶ cm/s)
| Compound | Papp Value (A→B) x 10⁻⁶ cm/s | Predicted Absorption |
|---|---|---|
| Quercetin | 5.8[1], 1.70[18][19] | Moderate to High |
| Rutin | <1.0 | Low |
| Isoquercitrin | Not Reported | Moderate |
| Quercetin 4'-glucoside | <0.02[1] | Low |
| Quercetin 3,4'-diglucoside | 0.09[1] | Low |
Note: Papp values >1 x 10⁻⁶ cm/s are generally considered indicative of reasonable absorption. Data can vary significantly between labs and experimental setups.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Seeding: Caco-2 cells are seeded onto microporous membrane inserts within Transwell plates.
-
Differentiation: The cells are cultured for approximately 21 days until they form a differentiated and confluent monolayer with tight junctions.
-
Integrity Check: The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test compound is added to the apical (AP) chamber (representing the gut lumen). Samples are taken from the basolateral (BL) chamber (representing the blood side) at various time points.
-
Quantification: The concentration of the compound in the collected samples is quantified using methods like HPLC or LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Conclusion
Based on the available in vitro data, a clear hierarchy of activity emerges:
-
Quercetin (Aglycone): Consistently demonstrates the highest potency in direct antioxidant, anti-inflammatory, and anticancer assays. Its higher lipophilicity contributes to better membrane permeability in simple diffusion models.
-
Quercetin Monoglycosides (Isoquercitrin, Quercitrin): Exhibit intermediate activity. The specific sugar moiety influences the mechanism and potency. For example, isoquercitrin appears superior in some antioxidant assays compared to quercitrin. Their activity in cell-based assays is often dependent on cellular enzymes hydrolyzing them to the aglycone.
-
Quercetin Diglycosides (Rutin): Generally show the lowest in vitro activity. The larger rutinose sugar group significantly hinders its radical scavenging ability and cellular uptake compared to quercetin and its monoglycosides.
For researchers, this guide underscores that while quercetin aglycone is often the most potent form in vitro, the biological relevance of its glycosides should not be dismissed. Glycosides may serve as more stable prodrugs, being converted to the active aglycone at the site of action. Future research should focus on conducting direct, side-by-side comparisons of a wider range of glycosides under standardized conditions to provide a clearer picture of their relative therapeutic potential.
References
- 1. Transport of quercetin and its glucosides across human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inabj.org [inabj.org]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. the-flavonoid-quercetin-inhibits-proinflammatory-cytokine-tumor-necrosis-factor-alpha-gene-expression-in-normal-peripheral-blood-mononuclear-cells-via-modulation-of-the-nf-system - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Unveiling the Anti-Inflammatory Potential of Quercetin Glycosides: A Comparative Guide for Researchers
A Scarcity of In Vivo Data for Quercetin 3-O-gentiobioside Necessitates a Broader Look at its Aglycone and Other Glycosidic Forms
For researchers and drug development professionals investigating the therapeutic potential of flavonoids, Quercetin 3-O-gentiobioside presents an intriguing but challenging subject. Despite the well-documented anti-inflammatory properties of its parent molecule, quercetin, a comprehensive search of published literature reveals a significant gap in animal model studies specifically validating the in vivo anti-inflammatory effects of Quercetin 3-O-gentiobioside. This guide, therefore, provides a comparative analysis of the anti-inflammatory efficacy of quercetin and its more extensively studied glycosides, alongside conventional anti-inflammatory drugs, to offer a valuable point of reference for future research in this area.
The available data strongly suggest that the biological activity of quercetin glycosides is largely dependent on their metabolism to the aglycone form, quercetin. This bioconversion is a critical step for observing the potent anti-inflammatory effects, which are attributed to the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Comparative Efficacy of Quercetin and Standard Anti-Inflammatory Drugs
To provide a clear perspective on the anti-inflammatory potency of quercetin, the following table summarizes quantitative data from various animal model studies. These studies compare the effects of quercetin with well-established anti-inflammatory agents like dexamethasone and indomethacin.
| Compound | Animal Model | Inflammation Induction | Dosage | Key Anti-Inflammatory Effects | Reference |
| Quercetin | Rats | Formalin-induced paw edema | 150 mg/kg, P.O. | Significant decrease in exudate and granulation tissue formation | [1][2][3][4] |
| Dexamethasone | Rats | Formalin-induced paw edema | 1 mg/kg, P.O. | Significantly greater reduction in exudate and granulation tissue compared to quercetin | [1][2][3][4] |
| Quercetin | Rats | Cotton wool-induced granuloma | 150 mg/kg, P.O. | Significant inhibition of granuloma formation | [1][2][3][4] |
| Dexamethasone | Rats | Cotton wool-induced granuloma | 1 mg/kg, P.O. | More potent inhibition of granuloma formation than quercetin | [1][2][3][4] |
| Quercetin | Rats | Dextran-induced paw edema | 20 mg/kg, P.O. | 45.95% inhibition of paw edema | [5] |
| Indomethacin | Rats | Dextran-induced paw edema | 10 mg/kg, P.O. | Standard reference for comparison | [5] |
| Quercetin | Rats | Formalin-induced paw edema | 20 mg/kg, P.O. | 44.75% inhibition of paw edema | [5] |
| Quercetin | Rats | Cotton wool granuloma | 20 mg/kg, P.O. | 26.15% inhibition of granuloma formation | [5] |
Delving into the Mechanisms: Key Signaling Pathways
The anti-inflammatory effects of quercetin are underpinned by its ability to interfere with multiple intracellular signaling cascades. A primary mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of the inflammatory response. By inhibiting NF-κB activation, quercetin effectively reduces the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[6][7]
Caption: Quercetin's inhibition of the NF-κB signaling pathway.
A Blueprint for Investigation: Experimental Protocols
For researchers aiming to validate the anti-inflammatory effects of "Quercetin 3-O-gentiobioside" or other derivatives, the following experimental protocols, based on established methodologies, provide a robust framework.
Carrageenan-Induced Paw Edema Model
This widely used model assesses acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Groups:
-
Control (Vehicle)
-
Test Compound (e.g., Quercetin 3-O-gentiobioside) at various doses
-
Standard Drug (e.g., Indomethacin 10 mg/kg)
-
-
Procedure:
-
Administer the test compound or standard drug orally (P.O.) or intraperitoneally (I.P.).
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Cotton Wool-Induced Granuloma Model
This model is employed to evaluate sub-chronic inflammation and the formation of granulation tissue.
-
Animals: Male Wistar rats (180-220 g).
-
Groups:
-
Control (Vehicle)
-
Test Compound
-
Standard Drug (e.g., Dexamethasone 1 mg/kg)
-
-
Procedure:
-
Implant pre-weighed sterile cotton pellets (e.g., 10 mg) subcutaneously in the axilla or groin region of anesthetized rats.
-
Administer the test compound or standard drug daily for a specified period (e.g., 7 days).
-
On the final day, euthanize the animals, dissect the cotton pellets surrounded by granulation tissue, and dry them in an oven at 60°C until a constant weight is achieved.
-
-
Data Analysis: Determine the dry weight of the granuloma tissue and calculate the percentage inhibition of granuloma formation.
The following diagram illustrates a generalized workflow for such preclinical animal studies.
Caption: A typical experimental workflow for in vivo anti-inflammatory studies.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin and its derivatives for wound healing in rats/mice: Evidence from animal studies and insight into molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Activityof Quercetinin Animal Models of Chronic Inflammation - Neliti [neliti.com]
- 5. jocpr.com [jocpr.com]
- 6. Therapeutic Effects of Quercetin on Inflammation, Obesity, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
Quercetin 3-O-gentiobioside vs. Other Flavonoids for Neuroprotection: A Comparative Guide
A comprehensive analysis of the neuroprotective potential of Quercetin 3-O-gentiobioside in comparison to other prominent flavonoids is currently hampered by a lack of specific experimental data on this particular glycoside. Extensive literature searches did not yield dedicated studies investigating the neuroprotective effects of Quercetin 3-O-gentiobioside. Therefore, this guide provides a comparative overview of the well-documented neuroprotective properties of quercetin and its more extensively studied glycosides—rutin, isoquercitrin, and quercetin-3-O-glucuronide—as a proxy to infer the potential activities of quercetin glycosides in general. This comparison is intended for researchers, scientists, and drug development professionals to navigate the landscape of flavonoid neuroprotection.
Overview of Neuroprotective Mechanisms
Flavonoids, a class of polyphenolic compounds found in various plants, are recognized for their antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Their therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a subject of intense research. The neuroprotective effects of flavonoids are attributed to their ability to scavenge reactive oxygen species (ROS), modulate inflammatory signaling pathways, and interfere with the aggregation of amyloid-beta (Aβ) peptides.[1][3]
Quercetin, a prominent flavonol, has demonstrated significant neuroprotective effects in numerous in vitro and in vivo models.[4][5][6] Its glycosidic forms, which are more common in dietary sources, are hydrolyzed to the aglycone form (quercetin) in the body, although the glycosides themselves may also possess biological activity. Understanding the comparative efficacy of these different forms is crucial for developing effective therapeutic strategies.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the available quantitative data from experimental studies on quercetin and its major glycosides. It is important to note that these data are compiled from various studies and may not be directly comparable due to differences in experimental models and conditions.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model | Neurotoxic Insult | Concentration | Outcome | Reference |
| Quercetin | SH-SY5Y cells | Amyloid-β (Aβ) | 5-20 µM | Increased cell viability, reduced ROS production, stabilized mitochondrial membrane potential, inhibited acetylcholinesterase (AChE) activity, and reduced Aβ aggregation. | [7] |
| Quercetin | PC12 cells | 6-hydroxydopamine (6-OHDA) | 1-10 µM | Attenuated 6-OHDA-induced apoptosis and oxidative stress. | [8] |
| Rutin (Quercetin-3-O-rutinoside) | PC12 cells | 6-OHDA | 10-100 µM | Increased antioxidant enzyme levels (catalase, SOD, GPx) and glutathione levels, and suppressed lipid peroxidation. | [2] |
| Isoquercitrin (Quercetin-3-O-glucoside) | PC12 cells | 6-OHDA | 10-100 µM | Increased antioxidant enzyme levels (catalase, SOD, GPx) and glutathione levels, and suppressed lipid peroxidation. | [2] |
| Quercetin-3-O-glucuronide | Primary cortical neurons | Aβ oligomers | 1-10 µM | Interfered with the initial protein-protein interaction of Aβ, leading to the formation of non-toxic oligomeric species. | [9] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Disease Model | Dosage | Outcome | Reference |
| Quercetin | Mice | Alzheimer's Disease (Aβ infusion) | 10 mg/kg | Improved cognitive function, reduced Aβ deposition, and decreased neuroinflammation. | [10] |
| Quercetin | Rats | Parkinson's Disease (6-OHDA) | 10-50 mg/kg | Improved motor function, protected dopaminergic neurons, and reduced oxidative stress. | [11] |
| Quercetin Glycosides (as Isoquercitrin) | Humans | Healthy adults with age-related forgetfulness | 110 mg/day | Improved reaction time and suggested potential to suppress the decrease in cerebral blood flow. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Neurotoxicity Induction: Cells are pre-treated with various concentrations of the test flavonoid (e.g., quercetin) for a specified period (e.g., 24 hours) before being exposed to a neurotoxic agent like amyloid-β oligomers (e.g., 10 µM for 24 hours).
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells.
-
Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are determined using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Mitochondrial Membrane Potential (ΔΨm) Analysis: Changes in ΔΨm are assessed using fluorescent dyes like JC-1 or Rhodamine 123.
-
Acetylcholinesterase (AChE) Activity Assay: The activity of AChE, an enzyme involved in the breakdown of acetylcholine, is measured using a colorimetric assay based on Ellman's reagent.
-
Amyloid-β (Aβ) Aggregation Assay: The effect of the flavonoid on Aβ aggregation is monitored using Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils.
In Vivo Neuroprotection Model in Rodents (Parkinson's Disease Model)
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Parkinsonism: A unilateral lesion of the nigrostriatal pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.
-
Flavonoid Administration: The test flavonoid (e.g., quercetin) is administered orally or intraperitoneally at various doses for a specific duration, either before or after the 6-OHDA lesioning.
-
Behavioral Assessment: Motor function is evaluated using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, and stepping test.
-
Histological and Immunohistochemical Analysis: At the end of the treatment period, animals are euthanized, and their brains are processed for histological staining (e.g., Nissl staining) to assess neuronal loss and immunohistochemistry to quantify dopaminergic neurons (e.g., tyrosine hydroxylase staining) in the substantia nigra.
-
Biochemical Analysis: Brain tissues are homogenized to measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione), antioxidant enzymes (e.g., SOD, catalase), and inflammatory cytokines (e.g., TNF-α, IL-1β).
Signaling Pathways and Experimental Workflows
The neuroprotective effects of flavonoids are mediated through complex signaling pathways. The following diagrams illustrate some of the key mechanisms and experimental procedures.
Caption: Key signaling pathways modulated by quercetin and its glycosides for neuroprotection.
Caption: General workflow for in vitro assessment of flavonoid neuroprotection.
Conclusion
While direct experimental evidence for the neuroprotective effects of Quercetin 3-O-gentiobioside is currently unavailable, the extensive research on quercetin and its other glycosides provides a strong foundation for its potential in this area. The data consistently demonstrate that quercetin and its derivatives can mitigate key pathological features of neurodegenerative diseases, including oxidative stress, neuroinflammation, and protein aggregation.
Future research should prioritize the investigation of Quercetin 3-O-gentiobioside to determine its specific neuroprotective profile and mechanisms of action. Such studies will be crucial in evaluating its potential as a therapeutic agent for neurodegenerative disorders and will allow for a more direct and comprehensive comparison with other flavonoids. Researchers are encouraged to utilize the experimental protocols outlined in this guide to ensure consistency and comparability of data across studies.
References
- 1. The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuropharmacological Effects of Quercetin: A Literature-Based Review [frontiersin.org]
- 6. Neuropharmacological Effects of Quercetin: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin ameliorates neuroinflammatory and neurodegenerative biomarkers in the brain and improves neurobehavioral parameters in a repeated intranasal amyloid-beta exposed model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic effects of "Quercetin 3-O-gentiobioside" with anticancer drugs like cisplatin
A comprehensive analysis of the enhanced anti-cancer effects observed when combining the natural flavonoid Quercetin with the chemotherapeutic drug Cisplatin. This guide provides an objective comparison of their synergistic performance, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of combining conventional chemotherapeutic agents with natural compounds. One such promising combination is that of cisplatin, a cornerstone of chemotherapy for various solid tumors, and Quercetin, a ubiquitous flavonoid found in fruits and vegetables. While no direct studies on the synergistic effects of "Quercetin 3-O-gentiobioside" with cisplatin were identified, extensive research on its aglycone, Quercetin, reveals a significant enhancement of cisplatin's anti-cancer efficacy. This guide synthesizes the available preclinical data to provide researchers, scientists, and drug development professionals with a detailed overview of this synergistic interaction.
Quantitative Analysis of Synergistic Effects
The combination of Quercetin and cisplatin has demonstrated superior anti-cancer activity compared to either agent alone across a range of cancer cell lines and in vivo models. This synergy is evident in reduced cell viability, increased apoptosis, and significant inhibition of tumor growth.
| Cancer Type | Cell Line / Model | Treatment | Key Findings | Reference |
| Oral Squamous Cell Carcinoma | Tca-8113 & SCC-15 Cells | Quercetin + Cisplatin | Significant increase in apoptotic cell death in a dose-dependent manner compared to single-agent treatment.[1] | [1] |
| Osteosarcoma | 143B Cells | 5 µM Quercetin + Cisplatin | Cisplatin IC50 decreased from 6.12 µM (cisplatin alone) to 4.21 µM. The rate of early apoptosis increased from 37.3% to 55.2%.[2] | [2] |
| Cervical Cancer | HeLa & SiHa Cells | Quercetin + Cisplatin | Quercetin enhanced cisplatin-mediated suppression of cell viability and induction of apoptosis.[3] | [3] |
| Malignant Mesothelioma | SPC111 & SPC212 Cells | Quercetin + Cisplatin | The combination was more effective in inhibiting cell proliferation and inducing apoptosis (activation of caspase-9 and -3) than individual treatments. | [4] |
| Breast Cancer | EMT6 Tumor-bearing Mice | Quercetin + Cisplatin | Tumor volume in the combination group was 54% smaller than in the cisplatin-only group.[5] | [5] |
| Hepatocellular Carcinoma | HepG2 Cells | 50 µM Quercetin + 10 µM Cisplatin | The combination was significantly more effective in suppressing growth and inducing apoptosis compared to single-agent treatment. | [6] |
| Ovarian Cancer | OVCA 433 Cells | Quercetin + Cisplatin | A synergistic antiproliferative activity was observed with dose-related growth inhibition. | [7] |
Deciphering the Molecular Synergy: Key Signaling Pathways
The enhanced anti-cancer effect of the Quercetin-cisplatin combination is not merely additive but stems from a multi-pronged molecular interplay. Quercetin has been shown to modulate several key signaling pathways that are often dysregulated in cancer, thereby sensitizing cancer cells to the cytotoxic effects of cisplatin.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell survival, proliferation, and resistance to chemotherapy. Cisplatin treatment can paradoxically activate NF-κB, leading to the expression of anti-apoptotic proteins and conferring resistance. Quercetin counteracts this by inhibiting NF-κB activation.[1] This is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, and subsequently blocking the nuclear translocation of the p65 subunit.[1] The suppression of NF-κB signaling leads to the downregulation of anti-apoptotic proteins like x-linked inhibitor of apoptosis protein (xIAP), thereby promoting apoptosis.[1]
Modulation of the PI3K/Akt and MAPK Pathways
The PI3K/Akt and MAPK signaling pathways are crucial for cell growth, proliferation, and survival. Aberrant activation of these pathways is a common feature of many cancers and contributes to cisplatin resistance. Studies have shown that Quercetin, alone or in combination with cisplatin, can modulate these pathways. For instance, in malignant mesothelioma cells, the combination treatment led to decreased phosphorylation of ERK (a key component of the MAPK pathway) while increasing the phosphorylation of JNK and p38, which are generally associated with stress-induced apoptosis.[4] Furthermore, Quercetin has been shown to inhibit the PI3K/Akt pathway, which can lead to cell cycle arrest and apoptosis.
References
- 1. Combination of quercetin and cisplatin enhances apoptosis in OSCC cells by downregulating xIAP through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Prediction of the Mechanisms by Which Quercetin Enhances Cisplatin Action in Cervical Cancer: A Network Pharmacology Study and Experimental Validation [frontiersin.org]
- 4. Quercetin and Cisplatin combined treatment altered cell cycle and mitogen activated protein kinase expressions in malignant mesotelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of the Antioxidant System and PI3K/Akt/mTOR Signaling Pathway in Cisplatin-Resistant Cancer Cells by Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Bioavailability: Quercetin 3-O-gentiobioside vs. Quercetin Aglycone
A Guide for Researchers and Drug Development Professionals
Introduction
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has garnered significant attention for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. In nature, quercetin predominantly exists as glycosides, with a sugar moiety attached to the core aglycone structure. The nature of this sugar conjugate is a critical determinant of the flavonoid's bioavailability, influencing its absorption, metabolism, and ultimately, its systemic effects. This guide provides a comparative analysis of the bioavailability of Quercetin 3-O-gentiobioside and its parent compound, quercetin aglycone, supported by experimental data and detailed methodologies.
Quantitative Bioavailability Data
The oral bioavailability of quercetin and its various glycosides has been the subject of numerous preclinical and clinical investigations. The data consistently demonstrates that the type of glycosylation significantly impacts the extent of absorption. Below is a summary of key pharmacokinetic parameters from a study in rats, comparing Quercetin 3-O-gentiobioside to quercetin aglycone and other common glycosides.
| Compound | Form | Bioavailability (F value) (%) | Animal Model | Reference |
| Quercetin | Aglycone | 2.0 | Rats | [1][2] |
| Quercetin 3-O-gentiobioside (Q3G) | Gentiobioside | 3.0 | Rats | [1] |
| Quercetin 3-O-glucoside (Isoquercitrin) | Glucoside | 12 | Rats | [1] |
| Quercetin 3-O-rutinoside (Rutin) | Rutinoside | Undetectable in one study, low in others | Rats | [3] |
| Enzymatically Modified Isoquercitrin (EMIQ) | α-oligoglucosyl isoquercitrin | 35 | Rats | [1] |
Key Observations:
-
Low Bioavailability of Aglycone: Quercetin aglycone exhibits poor oral bioavailability.[2]
-
Marginal Improvement with Gentiobioside: The addition of a gentiobiose sugar moiety in Quercetin 3-O-gentiobioside results in a slight, but not substantial, increase in bioavailability compared to the aglycone.[1]
-
Superiority of Glucosides: Simple glucosides, such as isoquercitrin, are significantly more bioavailable than the aglycone and other glycosides like rutin.[3][4] This is attributed to their ability to be transported across the intestinal epithelium by glucose transporters.[5][6]
-
Impact of Rhamnose: The presence of a rhamnose sugar, as in rutin, markedly depresses absorption.[3]
-
Enzymatic Modification Enhances Absorption: Enzymatically modified forms, such as EMIQ, demonstrate the highest bioavailability, suggesting that modifications to the sugar structure can dramatically improve absorption.[1][2]
Experimental Protocols
The following is a generalized experimental protocol for assessing the bioavailability of quercetin compounds, based on methodologies reported in the literature.
1. Animal Model and Administration:
-
Subjects: Male Wistar rats are commonly used.[3]
-
Housing: Animals are housed in controlled environments with standardized light-dark cycles and access to food and water.
-
Acclimatization: A period of acclimatization is allowed before the experiment.
-
Fasting: Animals are typically fasted overnight prior to the administration of the test compounds to minimize food-drug interactions.
-
Administration: The test compounds (Quercetin 3-O-gentiobioside or quercetin aglycone) are administered orally via gavage. The compounds are often suspended in a vehicle like water or a solution of carboxymethyl cellulose.[1]
2. Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular or tail vein.[7] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.
3. Sample Analysis:
-
Enzymatic Hydrolysis: To measure total quercetin (aglycone and its metabolites), plasma and urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.[3]
-
Extraction: The hydrolyzed samples are then subjected to liquid-liquid or solid-phase extraction to isolate the quercetin.
-
Quantification: The concentration of quercetin is determined using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS/MS) detection.[3] A standard curve of quercetin is used for quantification.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation, calculated relative to an intravenous dose.
-
Experimental Workflow
Caption: Workflow for a typical in vivo bioavailability study.
Metabolic Pathways of Quercetin and its Glycosides
The bioavailability of quercetin compounds is intrinsically linked to their metabolism in the gastrointestinal tract and liver. The following diagram illustrates the general metabolic fate of quercetin aglycone and its glycosides.
Caption: Metabolic fate of quercetin and its glycosides.
Metabolic Considerations:
-
Role of Gut Microbiota: For many quercetin glycosides, including those with rhamnose, hydrolysis by gut microbial enzymes in the colon is a prerequisite for the absorption of the resulting aglycone.[8]
-
Intestinal and Hepatic Metabolism: Once absorbed, quercetin aglycone undergoes extensive phase II metabolism in the enterocytes and the liver, where it is conjugated with glucuronic acid and sulfate.[9] These conjugated forms are the primary circulating metabolites.
-
Absorption of Intact Glycosides: Some quercetin glucosides can be absorbed intact in the small intestine via glucose transporters, bypassing the need for prior hydrolysis by the gut microbiota.[5][6] This is a key reason for their enhanced bioavailability.
-
Limited Absorption of Quercetin 3-O-gentiobioside: The low bioavailability of Quercetin 3-O-gentiobioside suggests that it is likely poorly absorbed in its intact form and may require microbial hydrolysis for the liberation of the aglycone, which is then absorbed.
Conclusion
The available evidence strongly indicates that the bioavailability of quercetin is highly dependent on the nature of its glycosidic conjugate. While Quercetin 3-O-gentiobioside shows a marginal improvement in bioavailability over the poorly absorbed quercetin aglycone, it is significantly less bioavailable than other glycosides, particularly simple glucosides and enzymatically modified forms. For researchers and drug development professionals, these findings underscore the importance of considering the specific glycosidic form of quercetin when designing in vivo studies or developing formulations for therapeutic applications. Future research should focus on strategies to enhance the bioavailability of quercetin, such as the development of novel delivery systems or the enzymatic modification of its glycosides.
References
- 1. Enzymatically modified isoquercitrin, alpha-oligoglucosyl quercetin 3-O-glucoside, is absorbed more easily than other quercetin glycosides or aglycone after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ndnr.com [ndnr.com]
- 3. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quercetin 3-O-gentiobioside and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural antioxidants, flavonoids stand out for their potent radical scavenging and cell-protective properties. Among these, quercetin and its glycosidic derivatives are subjects of intense research. This guide provides a head-to-head comparison of Quercetin 3-O-gentiobioside with other prominent natural antioxidants, focusing on their performance in various antioxidant assays and their roles in modulating key cellular signaling pathways. While direct comparative quantitative data for Quercetin 3-O-gentiobioside is limited, this guide synthesizes available data on closely related compounds to provide a comprehensive overview for research and drug development professionals.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Antioxidant | DPPH Assay (µg/mL) | ABTS Assay (µg/mL) | Other Assays (µg/mL) |
| Quercetin 3-O-gentiobioside | Data not available | Data not available | Data not available |
| Quercetin (Aglycone) | 0.55 - 19.17[1] | 1.17[1] | H₂O₂ scavenging: 36.22[2] |
| Ascorbic Acid (Vitamin C) | 9.53[2] | Data not available | H₂O₂ scavenging: 16.26[2] |
| Gallic Acid | ~65 (converted from µM) | Data not available | H₂O₂ scavenging: ~93 (converted from µM) |
| α-Tocopherol (Vitamin E) | Data not available | Data not available | Data not available |
Discussion of Antioxidant Activity
Quercetin consistently demonstrates high antioxidant activity across various assays. Its aglycone form is generally more potent than its glycoside derivatives in in vitro tests. This is attributed to the number and position of free hydroxyl groups, which are key for donating hydrogen atoms to neutralize free radicals.
Quercetin 3-O-gentiobioside , as a glycoside of quercetin, is expected to possess significant antioxidant properties. However, the large gentiobiose sugar moiety at the 3-position likely reduces its radical scavenging capacity compared to the parent quercetin molecule. The in vivo activity of quercetin glycosides can be more complex, as they may be hydrolyzed by gut microbiota to release the more active aglycone, which can then be absorbed.
Ascorbic acid and gallic acid are well-established antioxidants and serve as common positive controls in antioxidant assays. As seen in the table, their IC50 values are generally low, indicating strong antioxidant potential. α-Tocopherol is a potent lipid-soluble antioxidant, crucial for protecting cell membranes from lipid peroxidation.
Modulation of Cellular Signaling Pathways
Natural antioxidants exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. Key pathways include the Nrf2-ARE and NF-κB signaling cascades.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Quercetin is a known activator of the Nrf2-ARE pathway, enhancing the expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). While specific studies on Quercetin 3-O-gentiobioside are lacking, it is plausible that it or its metabolites could also influence this critical antioxidant pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli and oxidative stress can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Many flavonoids, including quercetin, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects. This inhibition can occur through various mechanisms, including the suppression of IκB degradation and the direct inhibition of NF-κB nuclear translocation. By mitigating inflammation, these antioxidants can indirectly reduce oxidative stress, as inflammatory processes are a major source of reactive oxygen species.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below for reference.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
Prepare various concentrations of the test compounds in a suitable solvent.
-
Mix the test compound solutions with the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add various concentrations of the test compounds to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and an acetate buffer (pH 3.6).
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the blue-colored product at a specific wavelength (around 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Prepare a fluorescent probe solution (e.g., fluorescein) in a suitable buffer.
-
Add the test compound and the fluorescent probe to a microplate.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay over time using a fluorescence microplate reader.
-
Calculate the area under the curve (AUC) and compare it to a standard curve prepared with a known antioxidant (e.g., Trolox) to determine the ORAC value, expressed as Trolox equivalents.
Conclusion
Quercetin 3-O-gentiobioside is a flavonoid with expected antioxidant potential, although direct comparative data on its efficacy relative to other well-known antioxidants is currently sparse. Based on the structure-activity relationships of flavonoids, its in vitro radical scavenging activity is likely lower than that of its aglycone, quercetin. However, its biological relevance may be significant due to its potential for hydrolysis in vivo and its ability to modulate critical cellular signaling pathways such as Nrf2-ARE and NF-κB. For drug development professionals and researchers, further studies are warranted to elucidate the specific antioxidant and cell-protective mechanisms of Quercetin 3-O-gentiobioside and to establish its quantitative efficacy in various preclinical models. This will be crucial in determining its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation.
References
Quercetin 3-O-gentiobioside: An In Vivo Therapeutic Potential Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of Quercetin 3-O-gentiobioside (Q3G) against alternative compounds. The information presented is based on available experimental data, focusing on bioavailability, anti-obesity, and anti-inflammatory effects. Detailed experimental protocols and elucidated signaling pathways are included to support further research and development.
Comparative Analysis of Bioavailability
The therapeutic efficacy of any orally administered compound is fundamentally linked to its bioavailability. In vivo studies in rat models have been conducted to compare the bioavailability of Quercetin 3-O-gentiobioside with its aglycone form, quercetin, and other glycoside derivatives.
A key study evaluated the bioavailability of several quercetin glycosides after oral administration in rats. The results, summarized in the table below, indicate that while Q3G has high water solubility, its bioavailability is notably lower than that of other glucosides like isoquercitrin (quercetin-3-O-glucoside) and enzymatically modified isoquercitrin (EMIQ).[1] This is attributed to the inability of rat intestinal epithelium homogenates to rapidly hydrolyze the gentiobioside linkage to release quercetin for absorption.[1]
| Compound | Form | Dose | Bioavailability (F value, %) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Animal Model | Reference |
| Quercetin 3-O-gentiobioside (Q3G) | Dissolved in water | 100 µmol/kg | 3.0 | - | - | - | Anesthetized Rats | [1] |
| Quercetin | Suspension | 100 µmol/kg | 2.0 | - | - | - | Anesthetized Rats | [1] |
| Isoquercitrin (IQC) | Suspension | 100 µmol/kg | 12.0 | - | - | - | Anesthetized Rats | [1] |
| Quercetin-3-O-maltoside (Q3M) | Dissolved in water | 100 µmol/kg | 30.0 | - | - | - | Anesthetized Rats | [1] |
| Enzymatically Modified Isoquercitrin (EMIQ) | Dissolved in water | 100 µmol/kg | 35.0 | - | - | - | Anesthetized Rats | [1] |
Note: Cmax, Tmax, and AUC data for individual compounds were not fully detailed in the comparative bioavailability study. The primary metric for comparison was the F value.
In Vivo Therapeutic Potential: Anti-Obesity Effects
Quercetin 3-O-gentiobioside, as a major flavonoid in okra (Abelmoschus esculentus), has been investigated for its anti-obesity effects in high-fat diet-induced obese mice.[2] An ethanol extract of okra, rich in isoquercitrin and Q3G, demonstrated significant therapeutic potential.
| Treatment Group | Daily Dosage | Body Weight Reduction (%) | Serum Triglyceride Reduction (%) | Total Cholesterol Reduction (%) | Animal Model | Reference |
| Okra Ethanol Extract | - | Significant | Significant | - | High-fat diet-induced obese mice | [2] |
| Isoquercitrin | - | Significant | Significant | Significant | High-fat diet-induced obese mice | [2] |
| Quercetin 3-O-gentiobioside | - | Significant | - | Significant | High-fat diet-induced obese mice | [2] |
| Metformin | Standard Dose | Significant | - | - | STZ-NA induced and insulin resistance diabetic rats | [3] |
Note: The study on okra extract did not isolate the effects of Q3G entirely from other components like isoquercitrin. However, it highlights the potential of Q3G as a contributor to the observed anti-obesity effects.[2]
Experimental Protocols
Bioavailability Study in Rats
-
Animal Model: Male Wistar rats, anesthetized.
-
Compound Administration: Quercetin, quercetin-3-O-rutinoside (rutin), isoquercitrin (IQC) in suspension, and quercetin-3-O-maltoside (Q3M), Quercetin 3-O-gentiobioside (Q3G), α-monoglucosyl rutin (αMR), α-oligoglucosyl rutin (αOR), and enzymatically modified isoquercitrin (EMIQ) dissolved in water were orally administered.[1]
-
Data Collection: Blood samples were collected over a period of 12 hours.
-
Analysis: Plasma concentrations of total quercetin were determined to calculate the bioavailability (F value).[1]
Anti-Obesity Study in Mice
-
Animal Model: High-fat diet-induced obese C57BL/6 mice.
-
Compound Administration: An ethanol extract of okra containing isoquercitrin and Quercetin 3-O-gentiobioside was administered.[2]
-
Data Collection: Body weight, serum insulin and glucose levels, serum triglyceride levels, and total cholesterol levels were measured. Liver morphology was also assessed.[2]
-
Analysis: The effects of the okra extract and its purified flavonoid components were compared to the high-fat diet control group to determine their impact on metabolic disorders.[2]
Signaling Pathways and Mechanisms of Action
While in vivo studies specifically elucidating the signaling pathways of isolated Quercetin 3-O-gentiobioside are limited, the mechanisms can be inferred from studies on quercetin and its other glycosides, as well as extracts rich in Q3G.
The anti-obesity and anti-diabetic effects of okra polysaccharides, where Q3G is a key flavonoid, are suggested to involve the activation of the PI3K/AKT/GSK3β pathway .[2] This pathway is crucial for regulating glucose homeostasis and insulin signaling. Additionally, the modulation of ERK/JNK/MAPK pathways is implicated in alleviating pancreatic β-cell dysfunction.[2]
The anti-inflammatory properties of quercetin are well-documented and are likely shared by its glycoside derivatives. These mechanisms include the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB .
Below are diagrams illustrating the putative signaling pathway for the anti-diabetic and anti-inflammatory effects of Q3G and a conceptual workflow for its in vivo validation.
Caption: Putative PI3K/Akt signaling pathway activated by Q3G.
Caption: Experimental workflow for in vivo validation of Q3G.
Conclusion
Quercetin 3-O-gentiobioside demonstrates therapeutic potential, particularly in the context of metabolic disorders such as obesity. However, its in vivo efficacy is hampered by lower bioavailability compared to other quercetin glucosides. Future research should focus on strategies to enhance its absorption, such as enzymatic modification or novel delivery systems. Direct comparative studies of purified Q3G against standard-of-care treatments in relevant disease models are necessary to fully elucidate its therapeutic value and mechanism of action. The signaling pathways involving PI3K/Akt and MAPK are promising areas for further investigation into its molecular effects.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Quercetin 3-O-gentiobioside
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to consult your institution's chemical hygiene plan and local hazardous waste regulations. All personnel involved in handling and disposing of chemical waste must be adequately trained in proper waste management procedures.
Personal Protective Equipment (PPE):
-
Gloves: Always wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect from splashes or dust.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
General Handling:
-
Avoid the formation of dust when handling the solid compound.
-
Do not eat, drink, or smoke in areas where chemicals are handled.[1]
-
Ensure skin is thoroughly cleansed after handling the product.[1]
Quantitative Data Summary
For proper waste labeling and documentation, the following chemical identifiers for Quercetin 3-O-gentiobioside are provided.
| Property | Value |
| Chemical Name | Quercetin 3-O-gentiobioside |
| CAS Number | 7431-83-6[2] |
| Molecular Formula | C₂₇H₃₀O₁₇[2][3] |
| Molecular Weight | 626.52 g/mol [2][3] |
| Appearance | Powder |
Step-by-Step Disposal Protocol
All waste containing Quercetin 3-O-gentiobioside, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect any unused or expired powder in a designated, compatible waste container.[1] This includes any contaminated items such as weighing paper or disposable spatulas.
-
Liquid Waste: Collect solutions containing Quercetin 3-O-gentiobioside in a separate, clearly labeled, and sealable container.
-
Contaminated Materials: All personal protective equipment (PPE), absorbent materials from spills, and any other items that have come into contact with the compound should be collected as chemically contaminated solid waste.
-
-
Containerization:
-
Use a clearly labeled, sealed container for all waste materials.[4]
-
The container must be in good condition with a secure, tight-fitting lid.
-
The label must include the words "Hazardous Waste," the full chemical name (not abbreviations or formulas), and the date of waste generation.
-
-
Waste Segregation and Storage:
-
Store waste containers according to their chemical compatibility to prevent dangerous reactions.[1]
-
As an organic compound, it should be kept away from strong oxidizing agents, with which Quercetin can react violently.[1][5]
-
Store the sealed waste containers in a designated, well-ventilated, and secure area until they can be collected for disposal.
-
-
Disposal Route:
Spill and Emergency Procedures
In Case of a Spill:
-
Dry Spill: Carefully scoop or sweep up the material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a damp cloth or paper towel.[4]
-
Solution Spill: Absorb the spill with an inert material and place it in a sealed container for disposal. Ensure proper ventilation of the area.[4]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[4][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4][7]
-
If Swallowed: Rinse mouth with water. Immediately call a poison center or doctor.[4][6]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of Quercetin 3-O-gentiobioside.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quercetin 3-O-gentiobioside
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Quercetin 3-O-gentiobioside. This guide provides detailed information on personal protective equipment, handling procedures, and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate level of PPE is dependent on the specific task being performed. The following table summarizes the recommended PPE for handling Quercetin 3-O-gentiobioside.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not working in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, particularly when using organic solvents |
| Procedures with Aerosolization Risk | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling Quercetin 3-O-gentiobioside minimizes risks throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store the compound in a cool, dry, and dark place.[3]
2. Handling and Preparation:
-
Engineering Controls: To prevent the inhalation of fine powders, always handle solid Quercetin 3-O-gentiobioside and prepare stock solutions inside a certified chemical fume hood.[3]
-
Procedural Guidance:
-
Ensure the work area is clean and uncluttered before starting.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
Handle the powder gently to minimize dust formation.
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.[3]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.[3]
-
3. Disposal Plan: All waste contaminated with Quercetin 3-O-gentiobioside should be treated as chemical hazardous waste.[3]
-
Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing Quercetin 3-O-gentiobioside in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]
Experimental Workflow
Caption: Workflow for handling Quercetin 3-O-gentiobioside.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush the eyes with copious amounts of clean, fresh water for at least 10 minutes, holding the eyelids apart.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
Ingestion: Rinse the mouth with water, provided the person is conscious. Do not induce vomiting.[1]
-
Inhalation: Move the person to fresh air. If breathing is irregular or stops, provide immediate medical assistance and begin first aid.[1]
In all cases of doubt, or if symptoms persist, seek medical advice.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
